2-Methylbenzo[d]oxazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICISTTBZCYNXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632505 | |
| Record name | 2-Methyl-1,3-benzoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90322-32-0 | |
| Record name | 2-Methyl-1,3-benzoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-benzoxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: 2-Methylbenzo[d]oxazole-5-carboxylic acid
CAS Number: 90322-32-0
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylbenzo[d]oxazole-5-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, synthesis protocols, and known biological activities, offering a valuable resource for researchers in drug discovery and organic synthesis.
Core Data Presentation
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 90322-32-0 | [1][2] |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [2] |
| Melting Point | 186-188 °C | [1] |
| Appearance | Light brown to off-white solid | [1] |
| Purity | ≥98% | |
| Boiling Point (Predicted) | 353.5 ± 15.0 °C | [1] |
| Density (Predicted) | 1.38 g/cm³ | [1] |
| pKa (Predicted) | 3.53 ± 0.30 | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring system, a singlet for the methyl group at the 2-position, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the nine unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the carbons of the benzoxazole core, and the methyl carbon.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching absorption between 1710 and 1760 cm⁻¹.[3]
Mass Spectrometry (MS) (Expected)
The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[4] A specific, albeit general, procedure for the target molecule has been reported.[1]
General Synthetic Procedure:
-
A suitable 3-amino-4-hydroxybenzoic acid derivative is used as the starting material.
-
The reaction mixture is stirred at 25 °C for 3 hours.[1]
-
Upon completion, the mixture is acidified to a pH below 7 with dilute hydrochloric acid, leading to the precipitation of a white solid.[1]
-
The solid product is collected by filtration, washed with deionized water, and dried under a vacuum.[1]
-
The crude product can be purified by silica gel column chromatography using an eluent such as a 1:1 (v/v) mixture of petroleum ether and ethyl acetate to yield the final product as a white solid.[1]
General synthesis workflow for this compound.
Biological Activities and Potential Applications
The benzoxazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[4][5]
Antimicrobial Activity:
Derivatives of benzoxazole have demonstrated potent activity against various strains of bacteria and fungi.[4] The mechanism of action for some 2-methylbenzoxazole derivatives is suggested to involve the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication and cell division.[6]
Enzyme Inhibition:
Recent studies have highlighted the potential of 2-methylbenzoxazole derivatives as inhibitors of monoamine oxidase (MAO), enzymes that are critical in the metabolism of neurotransmitters.[7][8] This suggests a potential therapeutic application in the treatment of neuropsychiatric and neurodegenerative disorders. Specifically, certain derivatives have shown potent inhibition of both MAO-A and MAO-B isoforms.[8]
Additionally, 2-mercaptobenzoxazole derivatives have been identified as inhibitors of human carbonic anhydrases (hCAs), indicating a novel binding mode to the enzyme's active site.[9] This opens avenues for the development of selective CA inhibitors for various therapeutic applications.
Anticancer and Kinase Inhibition:
Certain 2-mercaptobenzoxazole derivatives have been synthesized and evaluated as potential multi-kinase inhibitors, demonstrating antiproliferative activity against various human cancer cell lines.[10] These compounds have shown inhibitory effects against key protein kinases such as EGFR, HER2, and VEGFR2, which are often dysregulated in cancer.[10] The proposed mechanism involves the induction of caspase-dependent apoptosis and cell cycle arrest.[10]
Potential biological activities and mechanisms of 2-methylbenzoxazole derivatives.
Conclusion
This compound represents a versatile scaffold with significant potential for the development of novel therapeutic agents and functional materials. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, enzyme inhibitory, and anticancer effects. Further research into the synthesis of novel derivatives and the elucidation of their specific mechanisms of action is warranted to fully explore the therapeutic potential of this promising class of compounds. This guide serves as a foundational resource to aid researchers in these endeavors.
References
- 1. 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLIC ACID | 90322-32-0 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 95-21-6: 2-Methylbenzoxazole | CymitQuimica [cymitquimica.com]
- 7. The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Physical Properties of 2-Methylbenzo[d]oxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of 2-Methylbenzo[d]oxazole-5-carboxylic acid, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.
Core Physical and Chemical Properties
This compound is a solid, light brown to off-white compound at room temperature. Its chemical structure consists of a bicyclic system with a fused benzene and oxazole ring, substituted with a methyl group at the 2-position and a carboxylic acid group at the 5-position.
| Property | Value |
| Molecular Formula | C₉H₇NO₃ |
| Molecular Weight | 177.16 g/mol |
| Melting Point | 186-188 °C |
| Boiling Point | 353.5 ± 15.0 °C at 760 mmHg |
| Density | 1.38 g/cm³ |
| pKa (Predicted) | 3.53 ± 0.30 |
| Physical Form | Solid |
| Appearance | Light brown to off-white |
| Storage | Sealed in a dry place at room temperature |
Experimental Protocols for Physical Property Determination
While specific experimental data for the synthesis of this compound is not extensively detailed in publicly available literature, the following are generalized, standard laboratory protocols for the determination of its key physical properties.
Melting Point Determination (Capillary Method)
The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the sample. A narrow melting point range is indicative of a pure compound.
Boiling Point Determination (Siwoloboff Method)
For high-boiling point solids like this compound, the boiling point is typically determined under reduced pressure and extrapolated to atmospheric pressure. However, a common laboratory method for determining the boiling point of a small sample is the Siwoloboff method.
-
Sample Preparation: A small amount of the compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the sample.
-
Apparatus Setup: The fusion tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).
-
Heating: The bath is heated slowly. As the temperature rises, air trapped in the capillary tube will expand and be released as a stream of bubbles.
-
Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.
Solubility Determination
The solubility of this compound can be qualitatively and quantitatively assessed in various solvents.
-
Qualitative Assessment: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a small volume of the solvent (e.g., 1 mL) at a specific temperature (e.g., room temperature). The mixture is agitated, and the dissolution is observed. This can be repeated with various polar and non-polar solvents. As a carboxylic acid, its solubility in aqueous solutions is expected to be pH-dependent, increasing significantly in basic solutions due to the formation of the carboxylate salt.
-
Quantitative Assessment: To determine the exact solubility, a saturated solution is prepared by adding an excess of the compound to a known volume of the solvent. The mixture is stirred at a constant temperature for a prolonged period to ensure equilibrium. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of the carboxylic acid group can be determined by potentiometric titration.
-
Sample Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol or DMSO) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized to its conjugate base.
Synthesis Workflow
The synthesis of this compound typically involves the condensation of an o-aminophenol derivative with a carboxylic acid or its derivative, followed by cyclization. A plausible synthetic route is outlined below.
Biological Context and Signaling Pathways
Benzoxazole derivatives are known to exhibit a wide range of biological activities, often acting as inhibitors of key enzymes in various signaling pathways. While the specific biological targets of this compound are not extensively documented, its structural motifs are present in compounds known to inhibit enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2).
Representative Signaling Pathway: VEGFR-2 Inhibition
Many benzoxazole-containing compounds have been investigated as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis (the formation of new blood vessels). Inhibition of this pathway is a critical strategy in cancer therapy. The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade and the potential point of inhibition by a benzoxazole derivative.
An In-depth Technical Guide to 2-Methylbenzo[d]oxazole-5-carboxylic acid: Molecular Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methylbenzo[d]oxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. This document details its molecular structure, physicochemical properties, synthesis protocols, and known biological activities of its derivatives, offering a valuable resource for researchers in drug discovery and development.
Molecular Structure and Identification
This compound is a bicyclic aromatic compound featuring a benzene ring fused to an oxazole ring, with a methyl group at the 2-position and a carboxylic acid group at the 5-position.
Molecular Diagram:
In-Depth Technical Guide on 2-Methylbenzo[d]oxazole-5-carboxylic acid: Physicochemical Properties and Synthetic Workflow
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the available physicochemical data for 2-Methylbenzo[d]oxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of experimentally determined solubility data in publicly accessible literature, this guide presents predicted aqueous solubility values obtained through computational modeling, alongside other known physical and chemical properties. Furthermore, a comprehensive experimental protocol for its synthesis is detailed, accompanied by a visual workflow diagram. This document aims to serve as a foundational resource for researchers, facilitating further investigation and application of this compound.
Physicochemical Properties
This compound is a solid, light brown to off-white compound.[1] A summary of its key physicochemical properties is presented in Table 1. It is important to note that while some physical properties have been experimentally determined, the aqueous solubility data is based on computational predictions due to the lack of available experimental results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Melting Point | 186-188 °C | [1] |
| Boiling Point (Predicted) | 353.5 ± 15.0 °C | [1] |
| Density (Predicted) | 1.38 g/cm³ | |
| pKa (Predicted) | 3.53 ± 0.30 | [1] |
| Aqueous Solubility (Predicted) | ||
| LogS (ESOL model) | -3.16 | SwissADME Prediction |
| Solubility Class | Moderately soluble | SwissADME Prediction |
| Solubility (mg/mL) | 0.125 | SwissADME Prediction |
| Solubility (mol/L) | 7.03e-04 | SwissADME Prediction |
Experimental Protocols
Synthesis of this compound
The following protocol describes a common method for the synthesis of this compound.[1]
Materials:
-
Precursor compound (e.g., 3-amino-4-hydroxybenzoic acid and acetic anhydride)
-
Dilute Hydrochloric Acid
-
Deionized Water
-
Silica Gel
-
Petroleum Ether
-
Ethyl Acetate
Procedure:
-
The reaction mixture is stirred at 25 °C for 3 hours.[1]
-
Upon completion of the reaction, the mixture is acidified to a pH of less than 7 with dilute hydrochloric acid, leading to the precipitation of a white solid.[1]
-
The solid product is collected by filtration.[1]
-
The collected solid is washed with deionized water.[1]
-
The washed product is subsequently dried under a vacuum.[1]
-
The crude product is purified by silica gel column chromatography using an eluent of petroleum ether/ethyl acetate (1:1, v/v) to yield the final product as a white solid.[1]
General Protocol for Experimental Solubility Determination (Shake-Flask Method)
While specific experimental solubility data for this compound is unavailable, the following is a standard and widely accepted "gold standard" protocol for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, phosphate buffer, organic solvents)
-
Vials with screw caps
-
Orbital shaker or other suitable agitation device
-
Constant temperature bath or incubator
-
0.45 µm filter
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or other suitable analytical instrumentation.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.
-
Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Analysis: Dilute the clear, saturated filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
Quantification: Analyze the diluted sample using a validated analytical method. A calibration curve prepared from standards of known concentrations of this compound should be used for accurate quantification. The concentration of the undiluted filtrate represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Potential Biological Relevance
While the specific biological activities of this compound are not extensively documented, the broader class of 2-substituted benzoxazoles has shown promise in various therapeutic areas. The following diagram illustrates a conceptual relationship between this class of compounds and potential biological targets.
Caption: Conceptual diagram of the potential biological activities of 2-substituted benzoxazoles.
References
Spectroscopic Profile of 2-Methylbenzo[d]oxazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-Methylbenzo[d]oxazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this guide combines predicted data with established principles of spectroscopic analysis for its constituent functional groups. The information herein serves as a valuable resource for the identification, characterization, and quality control of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic values for this compound. These predictions are based on analogous compounds and established spectroscopic principles.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| ~8.2 - 8.4 | Singlet | 1H | Aromatic H (H-4) |
| ~8.0 - 8.2 | Doublet | 1H | Aromatic H (H-6) |
| ~7.6 - 7.8 | Doublet | 1H | Aromatic H (H-7) |
| ~2.6 - 2.8 | Singlet | 3H | Methyl (-CH₃) |
Solvent: DMSO-d₆
¹³C NMR (Expected)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carboxylic Acid Carbonyl (-COOH) |
| ~165 | C2 (Oxazole Ring) |
| ~150 | C7a (Oxazole Ring) |
| ~142 | C3a (Oxazole Ring) |
| ~128 | C5 (Aromatic Ring) |
| ~125 | C6 (Aromatic Ring) |
| ~122 | C4 (Aromatic Ring) |
| ~111 | C7 (Aromatic Ring) |
| ~15 | Methyl Carbon (-CH₃) |
Solvent: DMSO-d₆
Table 2: Infrared (IR) Spectroscopy Data (Expected)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |
| ~1620, 1580, 1480 | Medium-Strong | C=C and C=N stretching (Aromatic and Oxazole Rings) |
| ~1300 | Medium | C-O stretch (Carboxylic Acid) |
| ~1250 | Medium | Asymmetric C-O-C stretch (Oxazole Ring) |
| ~1050 | Medium | Symmetric C-O-C stretch (Oxazole Ring) |
Table 3: Mass Spectrometry (MS) Data (Expected)
| m/z | Interpretation |
| 177 | [M]⁺ (Molecular Ion) |
| 162 | [M - CH₃]⁺ |
| 132 | [M - COOH]⁺ |
| 104 | [M - COOH - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis
A plausible synthetic route involves the condensation of 3-amino-4-hydroxybenzoic acid with acetic anhydride.
Procedure:
-
A mixture of 3-amino-4-hydroxybenzoic acid and an excess of acetic anhydride is heated at reflux for 2-4 hours.
-
The reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.
-
The resulting solid is triturated with a suitable solvent (e.g., diethyl ether) to remove impurities.
-
The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.
-
Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is finely ground with KBr and pressed into a thin pellet.
-
Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source is used.
-
Data Acquisition: The mass spectrum is acquired in positive ion mode over a suitable m/z range.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Analysis.
An In-depth Technical Guide on the Potential Mechanisms of Action of 2-Methylbenzo[d]oxazole-5-carboxylic acid
Disclaimer: Direct experimental data on the specific mechanism of action for 2-Methylbenzo[d]oxazole-5-carboxylic acid is limited in currently available scientific literature. This guide, therefore, presents potential mechanisms of action based on the documented biological activities of structurally related 2-methylbenzoxazole and benzoxazole-5-carboxylic acid derivatives. The information herein is intended for researchers, scientists, and drug development professionals.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Based on the activities of its close analogs, three primary potential mechanisms of action for this compound are proposed: inhibition of DNA gyrase, inhibition of monoamine oxidases (MAO), and inhibition of xanthine oxidase (XO).
Potential Mechanism: Antimicrobial Activity via DNA Gyrase Inhibition
Benzoxazole derivatives have been identified as potential antibacterial agents, with some studies suggesting their mechanism of action involves the inhibition of bacterial DNA gyrase.[1][2][3] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication and is a well-established target for antibiotics.[4] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death. Molecular docking studies of some 2-substituted benzoxazole derivatives have suggested that their antibacterial activity may be linked to the inhibition of DNA gyrase.[1]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay determines the inhibitory effect of a compound on the supercoiling activity of DNA gyrase.[5][6]
Materials:
-
E. coli DNA Gyrase
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol, 0.1 mg/mL albumin)
-
Dilution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% w/v glycerol)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Buffer/Loading Dye (e.g., 40% w/v Glycerol, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL Bromophenol Blue)
-
Chloroform:isoamyl alcohol (24:1 v/v)
-
Agarose
-
1X TBE Buffer
-
Ethidium Bromide
-
DNA ladder
Procedure:
-
On ice, prepare a reaction mixture containing the 5X Assay Buffer, relaxed pBR322 DNA, and sterile water.
-
Aliquot the reaction mixture into microcentrifuge tubes.
-
Add the test compound at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO) and a no-enzyme control.
-
Add diluted E. coli DNA gyrase to all tubes except the no-enzyme control to initiate the reaction.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reaction by adding the Stop Buffer/Loading Dye and chloroform:isoamyl alcohol.
-
Vortex briefly and centrifuge to separate the aqueous and organic phases.
-
Load the aqueous (upper) phase onto a 1% agarose gel containing ethidium bromide.
-
Perform electrophoresis at a constant voltage (e.g., 90V for 90 minutes) to separate the relaxed and supercoiled DNA.
-
Visualize the DNA bands under UV light. Inhibition of supercoiling is indicated by a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band compared to the solvent control.
Visualization of Experimental Workflow
Potential Mechanism: Neuromodulatory Activity via Monoamine Oxidase (MAO) Inhibition
A study on 2-methylbenzo[d]oxazole derivatives has shown them to be potent inhibitors of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[7][8] MAOs are key enzymes in the catabolism of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[9][10] Inhibition of these enzymes increases the levels of these neurotransmitters in the brain, a mechanism utilized by antidepressants and drugs for neurodegenerative disorders such as Parkinson's disease.[11]
Quantitative Data for 2-Methylbenzo[d]oxazole Derivatives as MAO Inhibitors
The following table summarizes the IC₅₀ values for a series of 2-methylbenzo[d]oxazole derivatives against human MAO-A and MAO-B.[7]
| Compound | R Group | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| 1a | C₆H₅CH₂- | 4.69 | 0.023 |
| 1b | 4-BrC₆H₄CH₂- | 2.06 | 0.019 |
| 1c | 4-CNC₆H₄CH₂- | 3.00 | 0.036 |
| 1d | 4-NO₂C₆H₄CH₂- | 1.02 | 0.0023 |
| 1e | 4-ClC₆H₄CH₂- | 1.11 | 0.0042 |
| 2c | 4-CNC₆H₄CH₂- | 0.670 | 0.0056 |
| 2e | 4-ClC₆H₄CH₂- | 0.592 | 0.0033 |
Experimental Protocol: Fluorometric MAO Inhibition Assay
This assay measures MAO activity by monitoring the fluorescence of 4-hydroxyquinoline, which is produced from the MAO-catalyzed oxidation of the non-fluorescent substrate kynuramine.[11][12][13]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer. The final DMSO concentration should be kept low (<1%).
-
In a 96-well black plate, add the test compound dilutions or reference inhibitors. For 100% activity controls, add the vehicle (assay buffer with DMSO).
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the kynuramine substrate solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~310-320 nm and an emission wavelength of ~380-400 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualization of MAO Signaling Pathway
Potential Mechanism: Gout and Hyperuricemia Management via Xanthine Oxidase (XO) Inhibition
Derivatives of oxazole and isoxazole carboxylic acids have been investigated as inhibitors of xanthine oxidase.[14][15][16] Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[17] Overproduction of uric acid leads to hyperuricemia, a condition that can cause gout. Therefore, inhibiting xanthine oxidase is a primary therapeutic strategy for managing these conditions.
Quantitative Data for Structurally Related XO Inhibitors
The following table presents IC₅₀ values for various oxazole and isoxazole carboxylic acid derivatives against xanthine oxidase.
| Compound Class | Derivative Example | XO IC₅₀ (µM) | Reference |
| 2-Phenyl-4-methyl-1,3-selenazole-5-carboxylic acid | Compound 9e | 0.0055 | [15] |
| 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid | Compound 6c | 0.13 | [16] |
| 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic acid | Benzylpiperidinyl derivative | (nanomolar range) | [14] |
Experimental Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay
This assay measures the activity of xanthine oxidase by monitoring the increase in absorbance at ~295 nm, which corresponds to the formation of uric acid from the substrate xanthine.[18][19][20]
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate buffer (50-100 mM, pH 7.5)
-
Test compound (this compound) dissolved in DMSO
-
Allopurinol (reference inhibitor)
-
UV-transparent 96-well microplates or quartz cuvettes
-
UV-Vis spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare working solutions of xanthine oxidase and serial dilutions of the test compound and allopurinol in the phosphate buffer.
-
In a 96-well UV-transparent plate, add the buffer, the test compound/allopurinol/vehicle, and the xanthine oxidase solution. Include blank wells without the enzyme.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for about 15 minutes.
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately measure the absorbance at ~295 nm kinetically for 5-10 minutes.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
Visualization of Xanthine Oxidase Metabolic Pathway
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. esisresearch.org [esisresearch.org]
- 4. Recent Development of DNA Gyrase Inhibitors: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. The inhibition of monoamine oxidase by 2-methylbenzo[d]oxazole derivatives | Semantic Scholar [semanticscholar.org]
- 9. Mao A vs Mao B | Power [withpower.com]
- 10. Monoamine oxidase b - Proteopedia, life in 3D [proteopedia.org]
- 11. Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 20. benchchem.com [benchchem.com]
The Biological Activity of 2-Methylbenzoxazole Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2] As structural isosteres of naturally occurring nucleic bases, benzoxazoles can readily interact with biological macromolecules, making them a privileged starting point for drug design.[3] Among these, derivatives substituted at the 2-position, including the 2-methyl group, have attracted significant attention due to their potent and diverse biological profiles, which encompass anticancer, antimicrobial, and anti-inflammatory properties.[2][4] This guide provides an in-depth overview of the biological activities of 2-methylbenzoxazole and related 2-substituted derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action to support ongoing research and development efforts.
Anticancer Activity
A significant body of research has demonstrated the potent cytotoxic effects of 2-substituted benzoxazole derivatives against a wide range of human cancer cell lines. These compounds have been shown to inhibit tumor cell growth through various mechanisms, including the inhibition of critical enzymes like protein kinases and topoisomerases, induction of apoptosis, and cell cycle arrest.[5][6]
Quantitative Cytotoxicity Data
The in vitro anticancer efficacy of various 2-substituted benzoxazole derivatives is commonly quantified by their half-maximal inhibitory concentration (IC₅₀) values. A lower IC₅₀ value indicates greater potency. The data below summarizes the activity of several derivatives against various cancer cell lines.
| Compound ID/Description | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 6b (2-mercaptobenzoxazole derivative) | MDA-MB-231 | Breast Cancer | 2.14 | [6] |
| MCF-7 | Breast Cancer | 3.64 | [6] | |
| HeLa | Cervical Cancer | 5.18 | [6] | |
| HepG2 | Liver Cancer | 6.83 | [6] | |
| Compound 4b (2-mercaptobenzoxazole derivative) | MDA-MB-231 | Breast Cancer | 9.72 | [6] |
| Compound 4d (2-mercaptobenzoxazole derivative) | MCF-7 | Breast Cancer | 10.21 | [6] |
| Compound 5d (2-mercaptobenzoxazole derivative) | MDA-MB-231 | Breast Cancer | 7.65 | [6] |
| Compound ii (2-(2,3-dimethylphenyl)-6-nitrobenzoxazole) | MDA-MB-231 | Triple-Negative Breast Cancer | 40.99 | [7] |
| Mebendazole (MBZ) (A benzimidazole, related scaffold) | H295R | Adrenocortical Carcinoma | 0.23 | [8] |
| SW-13 | Adrenocortical Carcinoma | 0.27 | [8] | |
| ACP-02 | Gastric Cancer | 0.39 | [8] | |
| BOSo (ortho-fluorosulfate 2-phenylbenzoxazole) | MCF-7 | Breast Carcinoma | Not specified, but potent | [9] |
| Compound 19 (Benzoxazole clubbed 2-pyrrolidinone) | SNB-75 | CNS Cancer | 35.49% Growth Inhibition | [10] |
| Compound 20 (Benzoxazole clubbed 2-pyrrolidinone) | SNB-75 | CNS Cancer | 31.88% Growth Inhibition | [10] |
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
Certain 2-mercaptobenzoxazole derivatives have been identified as multi-kinase inhibitors, targeting key signaling proteins involved in cancer cell proliferation and survival, such as EGFR, HER2, and VEGFR2.[6] Inhibition of these pathways can disrupt the cell cycle and trigger programmed cell death (apoptosis).
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and proliferation.[11] It measures the metabolic activity of cells, which is indicative of cell health.[12]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT salt into purple, insoluble formazan crystals.[11][13] These crystals are then dissolved using a solubilizing agent, and the intensity of the resulting purple solution is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.[11]
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the 2-methylbenzoxazole derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include wells for a negative control (medium only) and a vehicle control (e.g., DMSO).[13]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[7]
-
MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (prepared in PBS, typically at 5 mg/mL) to each well.[12][13] Incubate for 2 to 4 hours at 37°C, protected from light.[13]
-
Formazan Solubilization:
-
For Adherent Cells: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[13]
-
For Suspension Cells: Centrifuge the plate to pellet the cells before aspirating the supernatant, then add the solubilization solvent.[13]
-
-
Absorbance Reading: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12][13]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is then determined from the dose-response curve.
Antimicrobial Activity
2-substituted benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi.[1][4][14] Their efficacy is typically evaluated by measuring the zone of growth inhibition or by determining the minimum inhibitory concentration (MIC).
Quantitative Antibacterial Data
The following table summarizes the antibacterial activity of selected benzoxazole derivatives against Gram-positive and Gram-negative bacteria.
| Compound ID/Description | Bacterial Strain | Activity Metric | Result | Reference |
| Compound N8 | E. coli (Gram -) | Zone of Inhibition | > S. aureus activity | [15] |
| Compound N5 | S. aureus (Gram +) | Zone of Inhibition | Specific for Gram + | [15] |
| Compound N7 | E. coli & S. aureus | Zone of Inhibition | Broad spectrum | [15] |
| Various derivatives (IVa-g, IVi-k, IVn) | P. aeruginosa (Gram -) | MIC | 25 µg/mL | [16] |
| Compound 4 (4-chlorobenzylidene) | S. aureus & E. faecalis | MIC | Favorable activity | [17] |
| Compound 8 (4-nitrobenzylidene) | S. aureus & E. faecalis | MIC | Favorable activity | [17] |
| Compound 10 | B. subtilis (Gram +) | MIC | 1.14 x 10⁻³ µM | [1] |
Quantitative Antifungal Data
These compounds have also shown promise as antifungal agents.
| Compound ID/Description | Fungal Strain | MIC (µg/mL) | Reference |
| Compound IVb (5-methyl-2-(p-chlorobenzyl)benzoxazole) | Candida albicans | 6.25 | [16] |
| BTA3 | Candida parapsilosis | 32 | [18] |
| BTA3 | Candida albicans | 64 | [18] |
| Compound 5h | F. solani | 4.34 | [19] |
| Compound 5a | F. solani | 17.61 | [19] |
Mechanism of Action: DNA Gyrase Inhibition
One proposed mechanism for the antibacterial action of benzoxazole derivatives is the inhibition of DNA gyrase.[4] This essential bacterial enzyme is responsible for managing DNA supercoiling during replication. Its inhibition prevents DNA synthesis, ultimately leading to bacterial cell death.
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to screen for the antimicrobial activity of chemical compounds.[20][21]
Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are then cut into the agar, and the test compound is introduced into these wells. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the antimicrobial potency of the compound.[21][22]
Methodology:
-
Media Preparation: Prepare and sterilize a suitable agar medium, such as Mueller-Hinton Agar for bacteria, and pour it into sterile Petri dishes.[20]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., matching a 0.5 McFarland turbidity standard).
-
Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.[20]
-
Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar using a sterile cork borer.[21][22]
-
Sample Application: Add a specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the designated wells.[21] Include a positive control (a known antibiotic) and a negative control (solvent only).[20]
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[20]
-
Measurement: After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well. A larger diameter indicates greater antimicrobial activity.[20]
References
- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and antimicrobial activities of some new 2-substituted benzoxazole/benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 16. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activities of 2-[(alpha-methylbenzylidene)-hydrazino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. chemistnotes.com [chemistnotes.com]
- 21. botanyjournals.com [botanyjournals.com]
- 22. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]
A Comprehensive Technical Guide to the Safety and Handling of 2-Methylbenzo[d]oxazole-5-carboxylic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides an in-depth overview of the safety protocols and handling procedures for 2-Methylbenzo[d]oxazole-5-carboxylic acid (CAS No: 90322-32-0), a compound often utilized in organic synthesis and medicinal chemistry.
GHS Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with irritation and acute toxicity if ingested.
Pictogram:
-
GHS07: Exclamation Mark[3]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for the safe storage and handling of the compound.
| Property | Value |
| Physical Form | Solid |
| Melting Point | 186-188°C[3] |
| Boiling Point | 353.5 ± 15.0 °C at 760 mmHg[5] |
| Flash Point | 167.6 ± 20.4 °C[5] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage protocols is essential to minimize exposure and ensure laboratory safety.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[6]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2][6]
-
For operations that may generate significant dust, a NIOSH-approved respirator is recommended.[6]
-
Wash hands thoroughly after handling the compound.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[8]
Storage
-
Keep in a dry, cool, and well-ventilated place.[6]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[6][8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8][9] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2][6][9]
-
Unsuitable Extinguishing Media: Do not use a water jet, as this may spread the fire.[1][8]
-
Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[1][6][9]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[6] |
| Skin Protection | Wear impervious, chemical-resistant gloves and clothing.[6] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a combination filter for organic gases and particulates.[6] |
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations. The material may be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[6] Do not allow the chemical to enter drains or sewer systems.[6]
Experimental Workflows and Logical Relationships
To aid in the practical application of these safety guidelines, the following diagrams illustrate key workflows.
Safe Handling Workflow for this compound
Emergency Response Flowchart for Chemical Exposure
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information regarding the specific biological activity and signaling pathways of this compound. Research into compounds with a benzoxazole core has explored their potential in various therapeutic areas; however, specific data for this derivative is not well-documented in the provided search results. Professionals are encouraged to consult specialized toxicological and pharmacological databases for any emerging research in this area. The general toxicity of some carboxylic acid-containing drugs has been linked to the formation of reactive acyl glucuronide and acyl Coenzyme A (CoA) conjugates, but specific studies on this compound are needed to confirm this.[10]
References
- 1. carlroth.com [carlroth.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLIC ACID | 90322-32-0 [chemicalbook.com]
- 4. CAS # 90322-32-0, 2-Methyl-1,3-benzoxazole-5-carboxylic acid - chemBlink [chemblink.com]
- 5. Page loading... [wap.guidechem.com]
- 6. echemi.com [echemi.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. fishersci.com [fishersci.com]
- 10. Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Journey of 2-Methylbenzo[d]oxazole-5-carboxylic acid: A Fragmented History
For researchers, scientists, and drug development professionals, the quest for novel molecular entities is a constant endeavor. This in-depth technical guide delves into the available scientific and patent literature to piece together the discovery and history of 2-Methylbenzo[d]oxazole-5-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. However, a comprehensive, publicly available historical record and detailed biological data for this specific molecule remain elusive, suggesting its role may be more of a foundational scaffold or an intermediate in broader research programs rather than a widely studied agent itself.
While a definitive "discovery" paper outlining the first synthesis and characterization of this compound is not readily identifiable in the public domain, its chemical structure places it within the well-established class of benzoxazoles. Benzoxazoles are a prominent class of heterocyclic compounds recognized for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of the benzoxazole core is a mature field in organic chemistry, with numerous established methodologies.
Synthetic Approaches: Building the Benzoxazole Core
The synthesis of this compound typically involves the condensation of a 3-amino-4-hydroxybenzoic acid derivative with a source of the 2-methyl group. A general and plausible synthetic pathway is the reaction of 3-amino-4-hydroxybenzoic acid with acetic anhydride or acetyl chloride. This reaction proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization to yield the benzoxazole ring.
While a peer-reviewed seminal publication for the specific synthesis of this compound is not apparent, a general synthetic protocol is available from commercial chemical suppliers.
Experimental Protocol: A Representative Synthesis
The following protocol is a general representation of a common method for the synthesis of 2-substituted benzoxazoles and should be adapted and optimized for the specific synthesis of this compound.
Materials:
-
3-Amino-4-hydroxybenzoic acid
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Appropriate solvents for reaction and purification (e.g., toluene, ethyl acetate)
-
Aqueous acid (e.g., dilute hydrochloric acid) for workup
-
Silica gel for column chromatography
Procedure:
-
A mixture of 3-amino-4-hydroxybenzoic acid and a molar excess of acetic anhydride is heated in the presence of a catalyst such as polyphosphoric acid.
-
The reaction mixture is stirred at an elevated temperature (e.g., 120-140 °C) for several hours to facilitate the condensation and cyclization.
-
Upon completion, the reaction mixture is cooled and carefully quenched with water or an appropriate aqueous solution.
-
The pH of the mixture is adjusted to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Logical Workflow for Synthesis and Purification
Potential Research Applications of 2-Methylbenzo[d]oxazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylbenzo[d]oxazole-5-carboxylic acid is a heterocyclic organic compound belonging to the benzoxazole class. While research directly focused on this specific molecule is limited, its structural motif is a cornerstone in a vast array of biologically active compounds. This technical guide explores the potential research applications of this compound by examining the synthesis, biological activities, and mechanisms of action of its closely related derivatives. The benzoxazole scaffold has been extensively utilized in the development of therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This document serves as a comprehensive resource for researchers and drug development professionals, providing insights into potential therapeutic targets, methodologies for investigation, and a framework for designing novel derivatives based on the this compound core.
Introduction to the Benzoxazole Scaffold
Benzoxazoles are bicyclic compounds formed by the fusion of a benzene ring and an oxazole ring.[1] This privileged scaffold is present in numerous pharmaceutically important molecules due to its unique chemical properties and ability to interact with various biological targets.[1] The versatility of the benzoxazole ring system allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. This compound serves as a key intermediate in the synthesis of more complex molecules, where the carboxylic acid group can be readily modified to introduce different functional groups and modulate biological efficacy.[2]
Synthesis of this compound
The synthesis of this compound and its derivatives typically involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative.[3][4]
General Synthesis Protocol
A common method for synthesizing the core compound involves the reaction of 3-amino-4-hydroxybenzoic acid with a suitable acetylating agent.
Experimental Protocol: Synthesis of this compound [2]
-
Reactants: 3-amino-4-hydroxybenzoic acid and acetic anhydride.
-
Procedure:
-
A mixture of 3-amino-4-hydroxybenzoic acid and acetic anhydride is prepared.
-
The reaction mixture is stirred at 25 °C for 3 hours.
-
Upon completion of the reaction, the mixture is acidified to a pH below 7 using dilute hydrochloric acid, leading to the precipitation of a white solid.
-
The solid product is collected by filtration, washed with deionized water, and dried under a vacuum.
-
The crude product is purified using silica gel column chromatography with an eluent of petroleum ether/ethyl acetate (1:1, v/v) to yield this compound as a white solid.
-
Potential Research Applications and Biological Activities of Derivatives
The true potential of this compound lies in its utility as a scaffold for generating derivatives with diverse pharmacological activities. The following sections detail the established biological effects of various 2-substituted benzoxazole derivatives, suggesting promising avenues of research for novel compounds derived from the core molecule.
Antimicrobial Activity
Benzoxazole derivatives are well-documented for their potent antibacterial and antifungal properties.[1] A key mechanism of action for their antibacterial effect is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[1]
Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives
| Compound ID | Target Organism | Activity (MIC in µg/mL) | Reference |
| Derivative A | Escherichia coli | 25 | [1] |
| Derivative B | Staphylococcus aureus | 25 | [1] |
| Derivative C | Pseudomonas aeruginosa | >50 | [1] |
| Derivative D | Candida albicans | Moderate | [1] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing [1]
-
Method: Broth microdilution method.
-
Procedure:
-
The test compounds are dissolved in dimethyl sulfoxide (DMSO).
-
Serial twofold dilutions of the compounds are prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi in 96-well microtiter plates.
-
A standardized inoculum of the microbial suspension is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathway: DNA Gyrase Inhibition
Caption: Inhibition of DNA gyrase by benzoxazole derivatives blocks DNA replication, leading to bacterial cell death.
Anticancer Activity
Derivatives of benzoxazole have demonstrated significant cytotoxic effects against various cancer cell lines.[5] Their mechanisms of action are diverse and include the inhibition of topoisomerase II and targeting microtubule dynamics.[6][7]
Quantitative Data: In Vitro Cytotoxicity of Benzoxazole Derivatives
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| MBIC | MCF-7 | Breast Adenocarcinoma | 0.73 | [6] |
| MBIC | MDA-MB-231 | Breast Adenocarcinoma | 20.4 | [6] |
| 12l | HepG2 | Hepatocellular Carcinoma | 10.50 | [5] |
| 12l | MCF-7 | Breast Adenocarcinoma | 15.21 | [5] |
| 12d | HepG2 | Hepatocellular Carcinoma | 23.61 | [5] |
-
Principle: Measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
The supernatant is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
-
Signaling Pathway: Microtubule Targeting
Caption: Benzoxazole derivatives can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.
Enzyme Inhibition
The benzoxazole scaffold is a versatile framework for designing potent and selective enzyme inhibitors.
Derivatives of benzoxazole have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[9]
Quantitative Data: Cholinesterase Inhibition by Benzoxazole Derivatives [9]
| Compound ID | Enzyme | IC50 (nM) |
| 3 | AChE | 3.67 |
| 4 | AChE | 38.36 |
| 5 | AChE | 44 |
| 6 | AChE | 38 |
| 36 | AChE | - |
| 36 | BChE | - |
Experimental Protocol: Ellman's Method for Cholinesterase Activity
-
Principle: A colorimetric method that measures the activity of cholinesterases by detecting the production of thiocholine from the hydrolysis of acetylthiocholine.
-
Procedure:
-
The reaction is performed in a 96-well plate containing phosphate buffer, the test compound at various concentrations, and the enzyme (AChE or BChE).
-
After a pre-incubation period, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide) and Ellman's reagent (DTNB) are added.
-
The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored product.
-
The absorbance is measured kinetically at 412 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
-
Certain benzoxazole analogs have shown potent inhibitory activity against xanthine oxidase, an enzyme involved in gout and hyperuricemia.[10]
Quantitative Data: Xanthine Oxidase Inhibition [10]
| Compound ID | Enzyme | IC50 (nM) |
| 9e | Xanthine Oxidase | 5.5 |
| Febuxostat (standard) | Xanthine Oxidase | 18.6 |
5-HT3 Receptor Antagonism
2-Substituted benzoxazole carboxamides have been identified as potent antagonists of the 5-HT3 receptor.[11] This suggests their potential utility in treating conditions such as irritable bowel syndrome with diarrhea (IBS-D).[11]
Experimental Workflow: Drug Discovery Cascade for 5-HT3 Antagonists
Caption: A typical workflow for the discovery and development of novel 5-HT3 receptor antagonists based on the benzoxazole scaffold.
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel therapeutic agents. The extensive body of research on its derivatives highlights the immense potential of the benzoxazole scaffold in medicinal chemistry. Future research should focus on synthesizing novel derivatives of this core molecule and screening them against a wide range of biological targets. The carboxylic acid moiety provides a convenient handle for creating diverse libraries of compounds through amide coupling and other functional group transformations. By leveraging the established structure-activity relationships of known benzoxazole-containing drugs and drug candidates, researchers can rationally design new molecules with improved potency, selectivity, and pharmacokinetic profiles. The exploration of this chemical space is likely to yield promising new leads for the treatment of infectious diseases, cancer, neurodegenerative disorders, and other significant human ailments.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLIC ACID | 90322-32-0 [chemicalbook.com]
- 3. jocpr.com [jocpr.com]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and bioevaluation of 2-phenyl-4-methyl-1,3-selenazole-5-carboxylic acids as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Methylbenzo[d]oxazole-5-carboxylic acid from 4-amino-3-hydroxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 2-Methylbenzo[d]oxazole-5-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The protocol outlines a straightforward and efficient two-step, one-pot synthesis starting from the readily available 4-amino-3-hydroxybenzoic acid. This process involves an initial acylation of the amino group followed by a cyclodehydration to form the benzoxazole ring. This application note is intended to guide researchers in the successful synthesis and characterization of this important heterocyclic compound.
Introduction
Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include but are not limited to antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The this compound scaffold, in particular, serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications. The synthesis described herein utilizes 4-amino-3-hydroxybenzoic acid as the starting material, which possesses the necessary ortho-amino and hydroxyl functionalities for the construction of the benzoxazole ring system. The reaction proceeds via an initial N-acylation with acetic anhydride, followed by an acid-catalyzed cyclization to yield the desired product.
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials and Equipment:
-
4-Amino-3-hydroxybenzoic acid (Reagent Grade, ≥98%)
-
Acetic Anhydride (ACS Grade, ≥98%)
-
Polyphosphoric Acid (PPA)
-
Sodium Bicarbonate (NaHCO₃)
-
Hydrochloric Acid (HCl, concentrated and 1M)
-
Ethyl Acetate (ACS Grade)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
pH paper
-
Standard laboratory glassware
Procedure:
-
Acylation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-hydroxybenzoic acid (5.0 g, 32.6 mmol). To this, slowly add acetic anhydride (7.0 mL, 74.2 mmol) while stirring.
-
Initial Reaction: Stir the mixture at room temperature for 30 minutes. The reaction is mildly exothermic.
-
Cyclization: After 30 minutes, add polyphosphoric acid (25 g) to the reaction mixture. The mixture will become viscous.
-
Heating: Attach a reflux condenser and heat the mixture to 140°C using a heating mantle. Maintain this temperature for 3 hours with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: After the reaction is complete, allow the mixture to cool to approximately 80°C. Carefully and slowly pour the warm mixture into a beaker containing 200 mL of ice-cold water while stirring. A precipitate will form.
-
Neutralization and Filtration: Continue stirring the aqueous suspension for 30 minutes in an ice bath to ensure complete precipitation. Neutralize the mixture to pH 6-7 by the slow addition of a saturated sodium bicarbonate solution. Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold water (3 x 50 mL) to remove any inorganic impurities.
-
Purification (Acid-Base Extraction): Dissolve the crude solid in 100 mL of 1M sodium bicarbonate solution. The product will dissolve, while any non-acidic impurities will remain as a solid. Filter the solution to remove any insoluble material.
-
Precipitation: Transfer the filtrate to a clean beaker and cool in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is approximately 2-3. The pure product will precipitate out of the solution.
-
Final Filtration and Drying: Collect the purified solid by vacuum filtration and wash with a small amount of cold water. Dry the product in a vacuum oven at 60°C overnight to yield this compound as a solid.
Experimental Workflow
Application Notes and Protocols: Laboratory Scale Synthesis of 2-Methylbenzo[d]oxazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylbenzo[d]oxazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. The benzoxazole core is a key structural motif in many biologically active molecules. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, including reaction conditions, purification, and characterization data.
Materials and Methods
Reagents and Solvents:
-
4-Amino-3-hydroxybenzoic acid
-
Acetic anhydride
-
Polyphosphoric acid (PPA)
-
Dilute hydrochloric acid
-
Deionized water
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Reflux condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
pH meter or pH paper
-
Melting point apparatus
Experimental Protocol
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of 4-amino-3-hydroxybenzoic acid with acetic anhydride, followed by cyclization.[1]
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, a mixture of 4-amino-3-hydroxybenzoic acid and acetic anhydride is prepared.
-
Cyclization: Polyphosphoric acid (PPA) is added to the mixture. The reaction mixture is then heated to 140°C and stirred for 2 hours.[1]
-
Work-up: After the reaction is complete, the mixture is allowed to cool to room temperature. The reaction mixture is then carefully poured into ice water.
-
Precipitation: The mixture is acidified to a pH of less than 7 using dilute hydrochloric acid, which results in the precipitation of a white solid.[1]
-
Filtration and Washing: The solid product is collected by filtration using a Buchner funnel. The collected solid is then washed with deionized water.[1]
-
Drying: The washed solid is dried under vacuum to remove residual water.[1]
-
Purification: The crude product is purified by silica gel column chromatography using a solvent system of petroleum ether and ethyl acetate (1:1 v/v) as the eluent.[1]
-
Isolation of Final Product: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to afford this compound as a white solid.[1] The reported yield for this procedure is 65%.[1]
Data Presentation
The following table summarizes the key quantitative data for the synthesized this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Yield | 65% | [1] |
| Appearance | Light brown to off-white solid | [1] |
| Melting Point | 186-188 °C | [1] |
| Boiling Point (Predicted) | 353.5 ± 15.0 °C | [1] |
| Density (Predicted) | 1.38 g/cm³ | [1] |
| pKa (Predicted) | 3.53 ± 0.30 | [1] |
Visualizations
Diagram 1: Chemical Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Polyphosphoric acid is corrosive. Avoid contact with skin and eyes.
-
Hydrochloric acid is corrosive. Handle with care.
-
Use caution when heating the reaction mixture.
References
Application Note and Protocol: Purification of 2-Methylbenzo[d]oxazole-5-carboxylic Acid by Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylbenzo[d]oxazole-5-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules.[1][2] The purity of this compound is critical for the successful synthesis of downstream products and for ensuring the reliability of biological assay results. Recrystallization is a robust and scalable method for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using a solvent-based recrystallization technique, designed to remove impurities from the crude synthetic product.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Appearance | Light brown to off-white solid | [1] |
| Melting Point | 186-188 °C | [1] |
| pKa | 3.53 ± 0.30 (Predicted) | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Table 1: Physicochemical properties of this compound.
Principle of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration). By dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities dissolved in the surrounding solution.
Experimental Protocol
This protocol outlines the steps for the recrystallization of this compound. The choice of solvent is critical; based on the polar nature of the carboxylic acid and the aromatic system, polar protic solvents such as ethanol or methanol, or a mixture of ethyl acetate and a non-polar solvent like hexanes, are suitable candidates.[3][4] This protocol will utilize ethanol as the primary recrystallization solvent.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Selection and Dissolution:
-
Place a sample of crude this compound into an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of ethanol and begin heating the mixture gently on a hot plate with stirring.
-
Continue to add small portions of ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (Optional):
-
If activated charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper to remove these solids.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature below the melting point or in a vacuum desiccator until a constant weight is achieved.
-
Purity Assessment and Yield Calculation
The purity of the recrystallized product should be assessed using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point determination.[5] A sharp melting point close to the literature value is a good indicator of high purity.[6]
| Parameter | Crude Product | Recrystallized Product |
| Appearance | Light brown solid | Off-white crystalline solid |
| Purity (by HPLC) | ~95% | >99% |
| Melting Point | 182-186 °C | 186-188 °C |
| Yield | N/A | Typically 80-90% |
Table 2: Typical data for the purification of this compound.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound by recrystallization.
References
- 1. 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLIC ACID | 90322-32-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Note: Purification of 2-Methylbenzo[d]oxazole-5-carboxylic Acid via Column Chromatography
Introduction
2-Methylbenzo[d]oxazole-5-carboxylic acid is a heterocyclic organic compound with applications in medicinal chemistry and drug development. As with many organic syntheses, the crude product often contains unreacted starting materials, byproducts, and other impurities that must be removed to obtain a compound of high purity. Column chromatography is a widely used and effective technique for the purification of such compounds. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.
The polarity of the carboxylic acid group can sometimes lead to challenges during silica gel chromatography, such as peak tailing.[1] To mitigate this, the mobile phase can be modified to suppress the ionization of the carboxylic acid, leading to a more efficient separation.[2] This protocol outlines a standard normal-phase chromatography method and also provides recommendations for optimizing the separation.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the synthesis and purification of heterocyclic compounds and active pharmaceutical ingredients.
Experimental Protocol
This protocol details the materials and step-by-step procedure for the purification of this compound using column chromatography.
Materials
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Methanol (for cleaning)
-
Dichloromethane (for sample loading)
-
Acetic acid or formic acid (optional, for mobile phase modification)
-
Glass chromatography column
-
Separatory funnel or solvent reservoir
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure
1. Preparation of the Column (Slurry Packing Method)
-
Ensure the chromatography column is clean, dry, and mounted vertically. Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., petroleum ether). The consistency should be that of a milkshake, not too thick.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge any air bubbles and to ensure even packing.
-
Open the stopcock at the bottom of the column to allow the solvent to drain, collecting it for reuse. Continuously add the slurry until the desired column height is reached (typically 15-20 cm for a standard laboratory-scale purification).
-
Do not let the top of the silica gel bed run dry. Always maintain a layer of solvent above the silica gel.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample and eluent addition.
2. Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase itself.
-
Alternatively, for less soluble compounds, create a dry-loading cartridge. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dissolved sample or the dry-loaded silica gel to the top of the column.
-
Drain the solvent until the sample has fully entered the silica gel bed.
-
Gently add a small amount of the initial mobile phase to wash the sides of the column and ensure the entire sample is on the silica bed.
3. Elution and Fraction Collection
-
Begin the elution with the prepared mobile phase. A common starting point is a mixture of petroleum ether and ethyl acetate.[3]
-
A gradient elution is often effective. Start with a low polarity mobile phase (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Collect the eluent in fractions of a consistent volume in separate test tubes or flasks.
-
The progress of the separation can be monitored by thin-layer chromatography (TLC).
4. Monitoring the Separation by TLC
-
Spot a small amount of each collected fraction onto a TLC plate. It is also useful to spot the crude mixture and, if available, a pure standard of the target compound.
-
Develop the TLC plate in a chamber containing the mobile phase.
-
Visualize the spots under a UV lamp. The desired product, this compound, should appear as a single spot in the pure fractions.
-
Combine the fractions that contain the pure product.
5. Product Isolation
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, melting point, etc.).
Optimization
-
To reduce peak tailing, which can be common with carboxylic acids on silica gel, a small amount of acetic acid or formic acid (e.g., 0.1-1%) can be added to the mobile phase.[1][2] This suppresses the deprotonation of the carboxylic acid, making it less polar and improving its interaction with the stationary phase.
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound.
| Parameter | Recommended Conditions | Reference |
| Stationary Phase | Silica Gel (230-400 mesh) | [3] |
| Mobile Phase (Eluent) | Petroleum ether / Ethyl acetate (1:1, v/v) | [3] |
| Alternative Mobile Phase | Gradient of Petroleum ether / Ethyl acetate; optional addition of 0.1-1% acetic or formic acid | [1][2] |
| Elution Mode | Isocratic or Gradient | [3] |
| Detection Method | Thin-Layer Chromatography with UV visualization (254 nm) | General |
| Expected Purity | >95% (dependent on crude sample purity and technique) | [4] |
Visualizations
Below is a diagram illustrating the workflow for the column chromatography purification process.
References
Analytical HPLC method for 2-Methylbenzo[d]oxazole-5-carboxylic acid analysis
An Application Note and Protocol for the Analytical HPLC Method of 2-Methylbenzo[d]oxazole-5-carboxylic acid.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical and materials science. As with any active pharmaceutical ingredient or key intermediate, a robust, accurate, and reliable analytical method for its quantification and purity assessment is crucial for quality control and regulatory compliance. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
The principle of this method is based on the separation of the analyte from its potential impurities on a C18 stationary phase. The mobile phase consists of an aqueous component with an organic modifier (acetonitrile), and an acid (formic acid) is added to ensure the protonation of the carboxylic acid group, leading to better peak shape and retention. Detection is achieved using a UV detector, leveraging the chromophoric nature of the benzoxazole ring.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade or higher)
-
Water (HPLC grade or higher)
-
Formic acid (LC-MS grade or higher)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column thermostat
-
Diode array detector (DAD) or a variable wavelength UV detector
-
Chromatography data system (CDS) for data acquisition and processing
Experimental Protocols
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization for specific applications or matrices.
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 20 minutes |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 17.0 | 5 | 95 |
| 17.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Standard and Sample Preparation
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to the mark with methanol.
-
Mix thoroughly. This stock solution should be stored at 2-8 °C and protected from light.
Working Standard Solution (e.g., 100 µg/mL):
-
Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Mix thoroughly.
Sample Preparation:
-
Accurately weigh a quantity of the sample powder expected to contain approximately 10 mg of this compound.
-
Transfer to a 10 mL volumetric flask and prepare in the same manner as the Standard Stock Solution.
-
Perform the same dilution as for the Working Standard Solution.
-
Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters
For regulatory purposes, the method should be validated according to ICH guidelines. The following parameters are typically assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of this HPLC method. These values should be determined during a formal method validation study.
| Parameter | Expected Value |
| Retention Time (RT) | To be determined (e.g., ~8-12 min) |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | To be determined (e.g., ~0.1 µg/mL) |
| LOQ | To be determined (e.g., ~0.3 µg/mL) |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationships between key HPLC parameters and their effect on chromatographic results.
Application Notes and Protocols for Antimicrobial Assays Using 2-Methylbenzo[d]oxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens constitutes a significant global health threat, necessitating the urgent discovery and development of novel antimicrobial agents. Benzoxazole derivatives have garnered considerable attention in medicinal chemistry due to their wide spectrum of biological activities, including potent antimicrobial properties.[1][2][3][4] The benzoxazole scaffold, a fused bicyclic system of benzene and oxazole rings, is a key pharmacophore in various clinically used drugs and a promising template for the design of new therapeutic agents.[1][3]
Putative Mechanism of Action of Benzoxazole Derivatives
While the precise mechanism of action for all benzoxazole derivatives is not fully elucidated, several studies suggest that their antimicrobial effects may arise from the inhibition of essential cellular processes in microorganisms. One of the proposed mechanisms of antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair.[1][5] By binding to DNA gyrase, these compounds can disrupt DNA synthesis, leading to bacterial cell death.
Caption: Proposed mechanism of DNA gyrase inhibition by benzoxazole derivatives.
Data Presentation: Antimicrobial Activity of Structurally Similar Benzoxazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 2-substituted benzoxazole derivatives against a range of bacterial and fungal strains, as reported in the scientific literature. This data is provided to offer a comparative baseline for the potential activity of 2-Methylbenzo[d]oxazole-5-carboxylic acid.
Table 1: Antibacterial Activity of 2-Substituted Benzoxazole Derivatives (MIC in µg/mL)
| Compound/Derivative | S. pyogenes | S. aureus | P. aeruginosa | E. coli | Reference |
| 2-Phenylbenzoxazole derivative | >50 | >50 | >50 | 25 | [1] |
| N-Phenyl-1,3-benzoxazol-2-amine derivative | 12.5 | 25 | 50 | 25 | [1] |
| 2-(p-chlorobenzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido]-benzoxazole | 128 | 64 | 128 | 128 | [3] |
Table 2: Antifungal Activity of 2-Substituted Benzoxazole Derivatives (MIC in µg/mL)
| Compound/Derivative | C. albicans | A. clavatus | Reference |
| 2-Phenylbenzoxazole derivative | 50 | >50 | [1] |
| N-Phenyl-1,3-benzoxazol-2-amine derivative | 25 | 50 | [1] |
| 2-(p-chlorobenzyl)-5-[3-(4-ethyl-1-piperazinyl)propionamido]-benzoxazole | 64 | - | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the antimicrobial properties of this compound.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of a compound against a specific microorganism in a liquid medium.
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Solvent for the test compound (e.g., DMSO)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
-
Inoculum Preparation:
-
Grow the test microorganism in an appropriate broth overnight.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in the test broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well containing the serially diluted test compound.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum.
-
Sterility Control: A well containing only broth.
-
Positive Control: A row of wells with a known antibiotic prepared in the same serial dilution manner.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve the test compound and the microbial inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Caption: Workflow for the Broth Microdilution Assay.
Agar Disk Diffusion Assay
This method is used to assess the susceptibility of a microorganism to a particular antimicrobial agent.
Materials:
-
This compound
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Sterile swabs
-
Incubator
-
Positive control antibiotic disks
-
Solvent for the test compound
Procedure:
-
Preparation of Test Disks:
-
Dissolve this compound in a suitable solvent to a known concentration.
-
Impregnate sterile paper disks with a specific volume of the compound solution and allow them to dry completely in a sterile environment.
-
-
Inoculum Preparation:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland turbidity standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the standardized microbial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Aseptically place the prepared test disks and a positive control disk onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth occurs) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Caption: Workflow for the Agar Disk Diffusion Assay.
Disclaimer
The information provided in these application notes is intended for research and development purposes only. The antimicrobial activity data presented is for structurally related compounds and may not be representative of the activity of this compound. Researchers should perform their own comprehensive studies to determine the specific antimicrobial profile of this compound. The experimental protocols provided are standard methods and may require optimization based on the specific properties of the test compound and the microorganisms being evaluated.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: 2-Methylbenzo[d]oxazole-5-carboxylic Acid as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, making them a primary focus for therapeutic intervention. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities, including kinase inhibition.[2][3] This document provides detailed protocols and application notes for the experimental setup to evaluate 2-Methylbenzo[d]oxazole-5-carboxylic acid and its derivatives as potential kinase inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[2][4]
Data Presentation
The inhibitory activity of various 2-Methylbenzo[d]oxazole derivatives has been evaluated against VEGFR-2 and different cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below, providing a benchmark for the potential efficacy of this chemical scaffold.
| Compound ID | Modification | Target | IC50 (µM) | Reference |
| Derivative 8d | 4-Nitrophenyl acetamide derivative of 2-mercaptobenzoxazole | VEGFR-2 | 0.0554 | [4] |
| MCF-7 (Breast Cancer) | 3.43 | [4] | ||
| HCT116 (Colon Cancer) | 2.79 | [4] | ||
| HepG2 (Liver Cancer) | 2.43 | [4] | ||
| Derivative 8a | Unsubstituted phenyl acetamide derivative of 2-mercaptobenzoxazole | VEGFR-2 | 0.0579 | [4] |
| Derivative 8e | 5-Chloro, 4-nitrophenyl acetamide derivative of 2-mercaptobenzoxazole | VEGFR-2 | 0.0741 | [4] |
| Derivative 12l | 5-Methyl, 3-chlorophenyl amide derivative | VEGFR-2 | 0.09738 | [2] |
| HepG2 (Liver Cancer) | 10.50 | [2] | ||
| MCF-7 (Breast Cancer) | 15.21 | [2] | ||
| Sorafenib | Reference Compound | VEGFR-2 | 0.0782 | [4] |
Signaling Pathway
The following diagram illustrates the VEGFR-2 signaling pathway, a primary target for many benzoxazole-based kinase inhibitors. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to angiogenesis.[5][6][7][8]
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Experimental Protocols
The following protocols are designed for the in vitro evaluation of this compound as a kinase inhibitor. A luminescence-based assay is described, which is a common high-throughput screening method.[9][10]
Protocol 1: Luminescence-Based Kinase Activity Assay (e.g., Kinase-Glo®)
This protocol measures kinase activity by quantifying the amount of ATP remaining in the solution after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase.[10]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 or other suitable substrate peptide
-
ATP
-
This compound (test compound)
-
Known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)
-
DMSO (for compound dilution)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettor
-
Luminometer plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution starting from 1 mM).
-
Prepare a DMSO-only control (vehicle control) and a positive control inhibitor solution.
-
-
Assay Plate Preparation:
-
Add 1 µL of each diluted compound concentration, vehicle control, and positive control to the appropriate wells of the assay plate.
-
-
Kinase Reaction:
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, VEGFR-2 enzyme, and the substrate peptide. The final concentrations should be optimized for the specific assay conditions.
-
Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.
-
Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells. This will serve as the 100% inhibition control.
-
Initiate the reaction by adding ATP to all wells.
-
Mix the plate gently on a plate shaker.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add the ATP detection reagent (e.g., Kinase-Glo® Reagent) to all wells to stop the kinase reaction and generate a luminescent signal.
-
Incubate the plate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_kinase) / (Signal_vehicle - Signal_no_kinase))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the kinase inhibition assay.
Conclusion
The provided protocols and data serve as a comprehensive guide for researchers interested in evaluating this compound and its analogs as kinase inhibitors. The luminescence-based assay is a robust and scalable method for determining inhibitory potency. The data on related compounds suggest that the 2-methylbenzo[d]oxazole scaffold is a promising starting point for the development of novel therapeutics targeting kinases such as VEGFR-2. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of this class of inhibitors.
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. assaygenie.com [assaygenie.com]
- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [worldwide.promega.com]
- 10. ebiotrade.com [ebiotrade.com]
Cell-based assays for evaluating 2-Methylbenzo[d]oxazole-5-carboxylic acid cytotoxicity
Application Note & Protocol
Topic: Cell-Based Assays for Evaluating 2-Methylbenzo[d]oxazole-5-carboxylic Acid Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic organic compound with a benzoxazole core. Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and potential anticancer properties.[1][2] Therefore, evaluating the cytotoxic potential of novel benzoxazole compounds like this compound is a critical step in drug discovery and development.[3] This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound. The described assays measure key indicators of cell health, including metabolic activity, membrane integrity, and apoptosis induction.
Core Assays for Cytotoxicity Profiling
A multi-parametric approach is recommended to obtain a comprehensive understanding of the cytotoxic effects of this compound. The following assays are fundamental for an initial cytotoxicity screen:
-
MTT Assay: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[4][5]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[6][7]
-
Caspase-3/7 Assay: This assay quantifies the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[8][9]
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound is depicted below.
Caption: General experimental workflow for cytotoxicity testing.
Detailed Experimental Protocols
Cell Culture and Seeding
-
Culture a suitable cancer cell line (e.g., A549 human lung carcinoma or MCF-7 human breast adenocarcinoma) in the recommended complete growth medium.
-
Harvest cells during the logarithmic growth phase and determine the cell density using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into the wells of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in a complete growth medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Carefully remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
MTT Assay Protocol
-
Reagent Preparation : Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[10][11][12] Filter sterilize the solution.
-
Incubation with MTT : After the treatment period, add 20 µL of the MTT solution to each well.[11]
-
Incubate the plate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization : Carefully remove the medium containing MTT. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10][12] Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
-
Sample Collection : After the incubation period, centrifuge the 96-well plate at 500 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Controls : Prepare the following controls:
-
Spontaneous LDH release : Supernatant from untreated cells.
-
Maximum LDH release : Treat untreated cells with a lysis buffer (e.g., 1% Triton X-100) for 30 minutes before collecting the supernatant.
-
Background control : Culture medium without cells.
-
-
LDH Reaction : Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves a substrate mix containing lactate, NAD+, and a tetrazolium salt.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement : Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculation : Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Caspase-3/7 Apoptosis Assay Protocol
-
Reagent Preparation : Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves reconstituting a lyophilized substrate in a buffer.[13][14]
-
Assay Procedure : After the treatment period, allow the 96-well plate to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubation : Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Luminescence Measurement : Measure the luminescence of each well using a luminometer.
Data Presentation
The quantitative data obtained from the cytotoxicity assays should be summarized in a clear and structured format.
| Concentration (µM) | % Cell Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (RLU) |
| Vehicle Control | 100 ± 5.2 | 5.1 ± 1.8 | 1500 ± 210 |
| 0.1 | 98.7 ± 4.8 | 6.3 ± 2.1 | 1650 ± 250 |
| 1 | 95.2 ± 6.1 | 8.9 ± 2.5 | 2500 ± 300 |
| 10 | 75.4 ± 7.3 | 25.6 ± 3.4 | 8500 ± 620 |
| 50 | 48.9 ± 5.9 | 52.1 ± 4.1 | 15000 ± 980 |
| 100 | 20.3 ± 4.5 | 78.9 ± 5.6 | 12500 ± 850 |
Data are presented as mean ± standard deviation from three independent experiments. RLU = Relative Luminescence Units.
Potential Mechanism of Action: Hypothesized Signaling Pathway
Based on the induction of caspase-3/7 activity, a possible mechanism of action for this compound-induced cytotoxicity could involve the intrinsic apoptosis pathway.
Caption: Hypothesized intrinsic apoptosis pathway.
Conclusion
The protocols outlined in this application note provide a robust framework for the initial cytotoxic evaluation of this compound. By combining assays that measure metabolic activity, membrane integrity, and apoptosis, researchers can gain valuable insights into the compound's potential as a therapeutic agent or its toxicological profile. The results from these assays will guide further mechanistic studies and drug development efforts.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 8. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.com.cn]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. protocols.io [protocols.io]
Anwendungshinweise und Protokolle zur Derivatisierung von 2-Methylbenzo[d]oxazol-5-carbonsäure für das biologische Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 2-Methylbenzo[d]oxazol-5-carbonsäure ist ein heterozyklisches Molekül, das als vielseitiges Grundgerüst für die Synthese einer Vielzahl von biologisch aktiven Verbindungen dient. Die Derivatisierung der Carbonsäuregruppe an der 5-Position ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen und die Optimierung der pharmakologischen Eigenschaften. Benzoxazol-Derivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter antimikrobielle, entzündungshemmende, antikanzerogene und enzymhemmende Wirkungen.[1][2] Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Synthese von Amid- und Ester-Derivaten der 2-Methylbenzo[d]oxazol-5-carbonsäure und deren anschließendes biologisches Screening.
I. Synthese von 2-Methylbenzo[d]oxazol-5-carboxamid-Derivaten
Die gängigste Methode zur Derivatisierung der Carbonsäuregruppe ist die Bildung von Amidbindungen. Dies geschieht typischerweise durch Aktivierung der Carbonsäure und anschließende Reaktion mit einem primären oder sekundären Amin.
Experimentelles Protokoll: Allgemeine Amidierung
-
Aktivierung der Carbonsäure:
-
In einem trockenen Rundkolben werden 1 Äquivalent 2-Methylbenzo[d]oxazol-5-carbonsäure in einem geeigneten aprotischen Lösungsmittel (z. B. Dichlormethan (DCM) oder N,N-Dimethylformamid (DMF)) gelöst.
-
Unter Inertgasatmosphäre (z. B. Stickstoff oder Argon) werden 1,1 Äquivalente eines Kupplungsreagenzes wie HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluroniumhexafluorophosphat) oder HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) und 1,5 Äquivalente einer nicht-nukleophilen Base wie N,N-Diisopropylethylamin (DIPEA) oder Triethylamin (TEA) hinzugefügt.
-
Die Reaktionsmischung wird bei Raumtemperatur für 30-60 Minuten gerührt, um die Carbonsäure zu aktivieren.
-
-
Umsetzung mit dem Amin:
-
Zu der aktivierten Säurelösung werden 1,2 Äquivalente des gewünschten primären oder sekundären Amins, gelöst in einer minimalen Menge des Reaktionslösungsmittels, langsam zugetropft.
-
Die Reaktion wird bei Raumtemperatur für 4-16 Stunden gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
-
Aufarbeitung und Reinigung:
-
Nach Abschluss der Reaktion wird das Lösungsmittel unter reduziertem Druck entfernt.
-
Der Rückstand wird in einem organischen Lösungsmittel (z. B. Ethylacetat) aufgenommen und nacheinander mit einer verdünnten Säure (z. B. 1 M HCl), einer gesättigten Natriumbicarbonatlösung und einer gesättigten Natriumchloridlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat oder Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) oder Umkristallisation gereinigt, um das reine Amid-Derivat zu erhalten.
-
II. Synthese von 2-Methylbenzo[d]oxazol-5-carbonsäureester-Derivaten
Die Veresterung ist eine weitere wichtige Derivatisierungsmethode, die typischerweise unter sauren Bedingungen mit einem Überschuss an Alkohol durchgeführt wird.
Experimentelles Protokoll: Fischer-Veresterung
-
Reaktionsansatz:
-
In einem Rundkolben wird 1 Äquivalent 2-Methylbenzo[d]oxazol-5-carbonsäure in einem großen Überschuss des gewünschten Alkohols (der sowohl als Reagenz als auch als Lösungsmittel dient) suspendiert.
-
Eine katalytische Menge einer starken Säure (z. B. 2-3 Tropfen konzentrierte Schwefelsäure oder p-Toluolsulfonsäure) wird hinzugefügt.
-
-
Reaktionsdurchführung:
-
Die Reaktionsmischung wird unter Rückfluss für 6-24 Stunden erhitzt. Die Reaktion kann mittels DC verfolgt werden.
-
-
Aufarbeitung und Reinigung:
-
Nach dem Abkühlen wird der überschüssige Alkohol unter reduziertem Druck entfernt.
-
Der Rückstand wird in einem organischen Lösungsmittel (z. B. Diethylether oder Ethylacetat) gelöst und mit einer gesättigten Natriumbicarbonatlösung gewaschen, um die restliche Säure zu neutralisieren.
-
Die organische Phase wird mit Wasser und gesättigter Natriumchloridlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie oder Destillation (falls flüssig) gereinigt.
-
III. Daten zur biologischen Aktivität
Die Derivate von Benzoxazol-Carbonsäuren wurden auf verschiedene biologische Aktivitäten getestet. Die folgende Tabelle fasst repräsentative quantitative Daten aus der Literatur für verschiedene Benzoxazol-Carboxamid-Derivate zusammen.
| Verbindung | Zielenzym/Zelllinie | Aktivität (IC₅₀ in µM) | Referenz |
| 2-Phenyl-benzo[d]oxazol-7-carboxamid-Derivat | Staphylococcus aureus Sortase A | 19.8 - 184.2 | [3] |
| 2-Aryl-6-carboxamid-benzoxazol-Derivat (36) | Acetylcholinesterase (AChE) | 0.0126 | [2] |
| 2-Aryl-6-carboxamid-benzoxazol-Derivat (36) | Butyrylcholinesterase (BChE) | 0.0254 | [2] |
| 5-Methylbenzo[d]oxazol-Derivat (12l) | HepG2 (Leberkrebszelllinie) | 10.50 | [4] |
| 5-Methylbenzo[d]oxazol-Derivat (12l) | MCF-7 (Brustkrebszelllinie) | 15.21 | [4] |
| 5-Methylbenzo[d]oxazol-Derivat (12l) | VEGFR-2 | 0.097 | [4] |
| Benzoxazol-Pyrrolidinon-Derivat (19) | Monoacylglycerol-Lipase (MAGL) | 0.0084 | [5] |
| Benzoxazol-Pyrrolidinon-Derivat (20) | Monoacylglycerol-Lipase (MAGL) | 0.0076 | [5] |
IV. Visualisierungen
Diagramme der experimentellen Arbeitsabläufe und logischen Beziehungen.
Abbildung 1: Allgemeiner Arbeitsablauf für die Synthese und das Screening von Amid-Derivaten.
Abbildung 2: Arbeitsablauf für die Synthese und das Screening von Ester-Derivaten.
Abbildung 3: Schematische Darstellung der kompetitiven Enzymhemmung durch Benzoxazol-Derivate.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular docking of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives as potential Staphylococcus aureus Sortase A inhibitors - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]
- 4. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening 2-Methylbenzoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental design for screening a library of 2-methylbenzoxazole derivatives to identify and characterize novel bioactive compounds. Detailed protocols are provided for a tiered screening approach, encompassing primary high-throughput screening for cytotoxicity, followed by secondary assays to elucidate mechanisms of action, including enzyme inhibition and induction of apoptosis. Methodologies for data analysis and presentation are also included to facilitate the clear interpretation and comparison of results.
Introduction
The 2-methylbenzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The versatility of this heterocyclic core makes it an attractive starting point for the development of novel therapeutic agents. The introduction of various substituents onto the 2-methylbenzoxazole ring system can significantly modulate its physicochemical properties and biological activity, leading to compounds with enhanced potency and selectivity.[1]
This application note outlines a systematic approach for the screening of a library of 2-methylbenzoxazole derivatives to identify hit compounds with potential therapeutic value. The screening cascade is designed to efficiently assess the cytotoxic effects of the compounds, followed by more detailed investigations into their mechanisms of action, such as enzyme inhibition and the induction of programmed cell death (apoptosis).
Experimental Design: A Tiered Screening Approach
A tiered or cascaded screening approach is recommended to efficiently manage the screening of a large library of compounds. This strategy involves progressing compounds through a series of assays of increasing complexity.
Caption: Tiered screening workflow for 2-methylbenzoxazole derivatives.
Tier 1: Primary High-Throughput Screening (HTS)
The initial step involves a robust and cost-effective high-throughput assay to assess the general cytotoxicity of the 2-methylbenzoxazole derivatives against one or more cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended for this purpose due to its sensitivity, reliability, and "add-mix-measure" format, which is ideal for automation.[2][3]
Tier 2: Hit Confirmation and Dose-Response Analysis
Compounds that exhibit significant activity in the primary screen ("hits") are subjected to a confirmation screen using the same assay. This is followed by a dose-response analysis to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Tier 3: Mechanism of Action (MoA) Studies
Confirmed hits are then progressed to a panel of secondary and tertiary assays to elucidate their mechanism of action. Based on the known biological activities of benzoxazole derivatives, these assays can include:
-
Enzyme Inhibition Assays: To determine if the compounds target specific enzymes. Examples include assays for tyrosinase (involved in melanin synthesis) or kinases like VEGFR-2 (implicated in angiogenesis).[4][5]
-
Apoptosis Induction Assays: To investigate if the compounds induce programmed cell death. A key indicator of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[6][7]
-
Signaling Pathway Analysis: To identify the cellular pathways modulated by the compounds. This can be achieved through techniques like Western blotting to assess the levels of key signaling proteins (e.g., Bax, Bcl-2) or through reporter gene assays.[8][9][10]
Experimental Protocols
Cell Culture
-
Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U87MG for glioblastoma).
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO2.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted for a 96-well format.
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 2-methylbenzoxazole derivatives in culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for 48-72 hours.
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
Measure the luminescence using a plate reader.
-
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control. For dose-response analysis, plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Tyrosinase Inhibition Assay
This colorimetric assay measures the inhibition of mushroom tyrosinase activity.[1][13]
Materials:
-
Mushroom Tyrosinase (Sigma-Aldrich)
-
L-DOPA (Sigma-Aldrich)
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Plate Setup:
-
Reaction Initiation: Add 40 µL of 10 mM L-DOPA solution to all wells to start the reaction.[1]
-
Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for 10-20 minutes.
Data Analysis:
Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [1 - (Rate of Test Well - Rate of Blank Well) / (Rate of Control Well)] x 100
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[6][14]
Materials:
-
Caspase-Glo® 3/7 Reagent (Promega)
-
White-walled 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Cell Treatment: Seed and treat cells with the test compounds in a white-walled 96-well plate as described in the CellTiter-Glo® protocol.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14]
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence.
-
Data Analysis:
Express the results as fold change in caspase activity relative to the vehicle control.
Caption: Apoptosis induction by 2-methylbenzoxazole derivatives.
Protocol 4: Western Blotting for Apoptosis Markers
This protocol allows for the semi-quantitative analysis of key apoptosis-related proteins.[8]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: Treat cells with the test compounds. Harvest and lyse the cells in ice-cold RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a membrane.[8]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8]
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[8]
Data Analysis:
Perform densitometric analysis of the protein bands and normalize to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio to assess the pro-apoptotic potential of the compounds.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison of the activities of the different 2-methylbenzoxazole derivatives.
Table 1: Cytotoxicity of 2-Methylbenzoxazole Derivatives in MCF-7 Cells
| Compound ID | IC50 (µM) |
| MBO-001 | 15.2 |
| MBO-002 | 5.8 |
| MBO-003 | > 100 |
| ... | ... |
Table 2: Enzyme Inhibition and Apoptosis Induction by Hit Compounds
| Compound ID | Tyrosinase Inhibition IC50 (µM) | Caspase-3/7 Activation (Fold Change at 10 µM) |
| MBO-002 | 25.1 | 3.5 |
| MBO-005 | 8.9 | 5.2 |
| ... | ... | ... |
Table 3: Effect of Hit Compounds on Apoptotic Protein Expression
| Compound ID | Bax/Bcl-2 Ratio (Fold Change vs. Control) | Cleaved Caspase-3 (Fold Change vs. Control) |
| MBO-002 | 2.8 | 3.1 |
| MBO-005 | 4.1 | 4.8 |
| ... | ... | ... |
Conclusion
The described experimental design provides a robust framework for the systematic screening of 2-methylbenzoxazole derivatives. By employing a tiered approach, researchers can efficiently identify promising lead compounds and gain valuable insights into their mechanisms of action, thereby accelerating the drug discovery and development process. The detailed protocols and data presentation guidelines will ensure the generation of high-quality, reproducible, and easily interpretable results.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. scribd.com [scribd.com]
- 13. content.abcam.com [content.abcam.com]
- 14. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylbenzo[d]oxazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-Methylbenzo[d]oxazole-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method is the one-pot condensation and cyclization of 3-amino-4-hydroxybenzoic acid with acetic anhydride. This reaction is typically facilitated by a strong acid catalyst, such as polyphosphoric acid (PPA), which drives the dehydration and ring closure.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors:
-
Incomplete Reaction: The initial acetylation of the amino group or the subsequent cyclization may not have gone to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. High temperatures can lead to degradation of the starting material or product, while low temperatures may result in an incomplete reaction. An optimal temperature range, typically between 150-210°C, should be maintained.
-
Moisture: The presence of water can interfere with the dehydrating agent (e.g., PPA) and hinder the cyclization step. Ensure all glassware is thoroughly dried and use anhydrous reagents if possible.
-
Impure Starting Materials: The purity of 3-amino-4-hydroxybenzoic acid is vital. Impurities can lead to side reactions, reducing the yield of the desired product.
To improve the yield, consider optimizing the reaction time and temperature, ensuring anhydrous conditions, and using high-purity starting materials.
Q3: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
A3: Common side products can include:
-
3-Acetamido-4-hydroxybenzoic acid: This is the intermediate formed after the initial acetylation. Its presence indicates incomplete cyclization. To minimize this, ensure a sufficiently high reaction temperature and an adequate amount of dehydrating catalyst.
-
Decarboxylation Products: At elevated temperatures, the carboxylic acid group on the benzoxazole ring can be lost, leading to the formation of 2-methylbenzo[d]oxazole. Avoid excessively high temperatures and prolonged reaction times.
-
Polymeric Materials: Strong acid catalysts can sometimes promote the formation of polymeric byproducts.
To minimize side products, carefully control the reaction temperature and time. A well-monitored reaction is key to maximizing the formation of the desired product.
Q4: The purification of the final product is challenging. What are the recommended methods?
A4: Purification of this compound can be challenging due to the presence of polar impurities.
-
Acid-Base Extraction: After quenching the reaction in ice-water, the crude product can be dissolved in an organic solvent and washed with a 10% sodium bicarbonate solution. This will remove unreacted acidic starting materials and the acidic product will remain in the organic layer.
-
Recrystallization: This is an effective method for purifying the final product. Suitable solvents include ethanol or a mixture of ethanol and water.[1] The choice of solvent depends on the solubility of the product and impurities.
-
Column Chromatography: Silica gel column chromatography can be used for purification, though it may lead to product loss if not optimized. A common eluent system is a mixture of petroleum ether and ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete acetylation or cyclization. | Monitor the reaction with TLC to ensure completion. Consider increasing the reaction time or temperature incrementally. |
| Suboptimal reaction temperature. | Optimize the temperature. For PPA-catalyzed reactions, a range of 150-210°C is often effective.[1] | |
| Presence of moisture. | Use oven-dried glassware and anhydrous reagents. | |
| Impure starting materials. | Ensure the purity of 3-amino-4-hydroxybenzoic acid. | |
| Multiple Spots on TLC (Side Products) | Incomplete cyclization. | Increase the amount of catalyst (e.g., PPA) or prolong the reaction time at the optimal temperature. |
| Decarboxylation of the product. | Avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed. | |
| Difficulty in Product Isolation | Product is not precipitating. | Ensure the reaction mixture is poured into a sufficient volume of ice-cold water to facilitate precipitation. |
| Product is Impure After Workup | Inefficient removal of starting materials or catalyst. | Wash the crude product thoroughly with a sodium bicarbonate solution to remove acidic impurities.[1] |
| Co-precipitation of impurities. | Purify the crude product by recrystallization from a suitable solvent system like ethanol/water.[1] |
Data on Synthesis Optimization
The following table, adapted from studies on analogous 2-arylbenzoxazole-5-carboxylic acids, illustrates the impact of different catalysts and conditions on product yield. This data can serve as a starting point for optimizing the synthesis of this compound.
| Starting Materials | Catalyst/Medium | Time (h) | Temp. (°C) | Yield (%) | Reference |
| 3-Amino-4-hydroxybenzoic acid, 2-Chlorobenzoic acid | Polyphosphoric acid (PPA) | 4 | 200-210 | 78 | [1] |
| 3-Amino-4-hydroxybenzoic acid, Acetic Anhydride | Polyphosphoric acid (PPA) | 4-5 | 150-160 | (Expected) Good to Excellent | Adapted from[1] |
| 2-Aminophenol, Benzaldehyde | Brønsted acidic ionic liquid gel | 5 | 130 | 98 | |
| 2-Aminophenol, Carboxylic Acid | Methanesulfonic Acid/Thionyl Chloride | - | 100-120 | Good to Excellent | |
| 2-Aminophenol, Carboxylic Acid | Microwave (catalyst & solvent-free) | 0.17-0.5 | 150-200 | Good to Excellent |
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-hydroxybenzoic acid
This protocol describes the synthesis of the starting material from 4-hydroxy-3-nitrobenzoic acid.
Materials:
-
4-hydroxy-3-nitrobenzoic acid
-
Tin(II) chloride (SnCl₂)
-
12 N Hydrochloric acid (HCl)
-
2 N Sodium hydroxide (NaOH) solution
-
Methanol
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add tin(II) chloride and 12 N HCl at 0°C.
-
Slowly add 4-hydroxy-3-nitrobenzoic acid to the mixture.
-
Heat the reaction mixture to reflux for 1 hour.
-
After completion, add water to the mixture and adjust the pH to 1 with 2 N NaOH solution.
-
Collect the precipitate by filtration and wash it with distilled water.
-
Concentrate the filtrate under vacuum and add methanol to the residue.
-
Filter the newly formed precipitate and concentrate the filtrate again under vacuum.
-
Purify the residue by silica gel column chromatography using a 5:1 v/v mixture of dichloromethane and methanol as the eluent to obtain 3-amino-4-hydroxybenzoic acid.
Protocol 2: One-Pot Synthesis of this compound
This protocol is a one-pot method using polyphosphoric acid (PPA) as a catalyst.
Materials:
-
3-amino-4-hydroxybenzoic acid
-
Acetic anhydride
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Ethanol (for recrystallization)
Procedure:
-
In a reaction vessel, add polyphosphoric acid and heat it to approximately 70-80°C.
-
To the heated PPA, add 3-amino-4-hydroxybenzoic acid and acetic anhydride.
-
Increase the temperature of the reaction mixture to 150-160°C and stir for 4-5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the hot reaction mixture into a beaker containing ice-cold water.
-
Collect the precipitate by vacuum filtration.
-
Wash the crude solid thoroughly with a 10% sodium bicarbonate solution, followed by washing with water until the filtrate is neutral.[1]
-
Dry the resulting solid under vacuum.
-
For further purification, recrystallize the crude product from ethanol or an ethanol/water mixture.[1]
Visualized Workflows and Relationships
Experimental Workflow
Caption: A step-by-step workflow for the one-pot synthesis of this compound.
Troubleshooting Logic
Caption: A logical diagram illustrating common problems, their causes, and solutions in the synthesis.
References
Technical Support Center: Synthesis of 2-Methylbenzo[d]oxazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methylbenzo[d]oxazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is the condensation reaction of 4-amino-3-hydroxybenzoic acid with an acetylating agent, such as acetic anhydride or acetyl chloride. This reaction, often referred to as a Phillips condensation, involves the formation of an amide intermediate followed by cyclization to yield the benzoxazole ring.
Q2: What are the primary side products I should be aware of during this synthesis?
A2: The formation of side products primarily arises from the competitive acylation of the two nucleophilic sites on the starting material, 4-amino-3-hydroxybenzoic acid: the amino group (-NH2) and the hydroxyl group (-OH). The main potential side products include:
-
O-acylated Intermediate: 3-acetoxy-4-aminobenzoic acid.
-
Di-acylated Product: 3-acetoxy-4-acetamidobenzoic acid.
-
Incomplete Cyclization Product: 4-acetamido-3-hydroxybenzoic acid.
Q3: How can I monitor the progress of the reaction and the formation of side products?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. By comparing the reaction mixture to standards of the starting material and the desired product, you can track the consumption of reactants and the emergence of both the target compound and potential impurities.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Suboptimal reaction conditions: Incorrect solvent, catalyst, or stoichiometry. 3. Formation of side products: Conditions favoring O-acylation or di-acylation. | 1. Monitor the reaction by TLC or HPLC until the starting material is consumed. Consider a moderate increase in reaction time or temperature. 2. Ensure accurate stoichiometry of reagents. Experiment with different dehydrating agents or catalysts (e.g., polyphosphoric acid) to promote cyclization. 3. Control the reaction temperature carefully. Lower temperatures may favor the kinetically preferred N-acylation. |
| Presence of a significant amount of a less polar side product (higher Rf on TLC) | This is likely the di-acylated product (3-acetoxy-4-acetamidobenzoic acid) where both the amino and hydroxyl groups have been acetylated. | Reduce the amount of the acetylating agent (e.g., acetic anhydride) to be closer to a 1:1 molar ratio with the 4-amino-3-hydroxybenzoic acid. Also, maintaining a moderate reaction temperature can help minimize over-acylation. |
| Presence of a significant amount of a more polar side product (lower Rf on TLC) | This could be the O-acylated intermediate (3-acetoxy-4-aminobenzoic acid) or the N-acylated, uncyclized intermediate (4-acetamido-3-hydroxybenzoic acid). | The presence of the O-acylated product suggests that conditions may be too acidic, protonating the more nucleophilic amino group and favoring O-acylation.[1] The N-acylated intermediate indicates incomplete cyclization. Ensure a suitable dehydrating agent or catalyst is used and that the reaction temperature is sufficient to drive the cyclization to completion. |
| Difficulty in purifying the final product | The carboxylic acid group can make purification by standard silica gel chromatography challenging due to streaking. The polarity of the side products may also be very similar to the desired product. | Consider purification via recrystallization from a suitable solvent system (e.g., ethanol/water). Alternatively, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent and extract with an aqueous base to form the carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove less acidic impurities, followed by acidification to precipitate the purified product. |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
4-amino-3-hydroxybenzoic acid
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Sodium bicarbonate (for workup)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-3-hydroxybenzoic acid (1 equivalent) and a suitable solvent (e.g., toluene or acetic acid).
-
Slowly add acetic anhydride (1.1 equivalents) to the mixture.
-
Add a catalytic amount of a dehydrating agent like polyphosphoric acid.
-
Heat the reaction mixture to reflux (typically 100-140 °C, depending on the solvent) and monitor the reaction progress using TLC or HPLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
If a solid precipitates, filter the crude product. If not, proceed with an extractive workup.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Neutralize any remaining acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Reaction Pathway and Side Product Formation
The following diagram illustrates the intended synthetic pathway and the formation of common side products.
Caption: Synthetic pathway and potential side reactions.
Quantitative Data Summary
While specific yields are highly dependent on the reaction conditions, the following table provides a general overview of expected outcomes under optimized vs. non-optimized conditions.
| Condition | Desired Product Yield | Di-acylated Side Product | O-acylated/Uncyclized Intermediates |
| Optimized | > 80% | < 5% | < 10% |
| Excess Acylating Agent | 50-70% | 15-30% | < 10% |
| Low Temperature / Incomplete Reaction | 40-60% | < 5% | 20-40% |
Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by qualified personnel in a safe and appropriate environment. Users should consult relevant safety data sheets (SDS) for all chemicals used.
References
How to remove impurities from 2-Methylbenzo[d]oxazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylbenzo[d]oxazole-5-carboxylic acid. The following sections address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the likely impurities?
A common and efficient method for the synthesis of this compound is the reaction of 3-amino-4-hydroxybenzoic acid with an acetylating agent, such as acetic anhydride, followed by cyclization.
Based on this synthetic pathway, several impurities may be present in the crude product:
-
Unreacted Starting Materials: 3-amino-4-hydroxybenzoic acid and residual acetic acid (from the hydrolysis of acetic anhydride).
-
Intermediate Product: The N-acetylated, uncyclized intermediate, 3-acetylamino-4-hydroxybenzoic acid.
-
Isomeric Byproduct: The O-acetylated starting material, 4-acetoxy-3-aminobenzoic acid, which may form under certain conditions.
-
Cyclized Byproduct: An alternative cyclization product, 2-methyl-4H-benzo[d][1][2]oxazin-4-one-6-carboxylic acid.
Q2: My TLC of the crude product shows multiple spots. How can I identify the product and the main impurities?
The polarity of the components plays a key role in their separation on a TLC plate. This compound is a moderately polar compound.
-
Product Spot: Your desired product will be a major spot on the TLC.
-
Starting Material (3-amino-4-hydroxybenzoic acid): This is a highly polar compound and will likely have a lower Rf value (closer to the baseline) than the product.
-
Intermediate (3-acetylamino-4-hydroxybenzoic acid): This intermediate is also quite polar, with an Rf value that may be close to that of the starting material.
-
Cyclized Byproduct (2-methyl-4H-benzo[d][1][2]oxazin-4-one-6-carboxylic acid): This byproduct is generally less polar than the final product and will have a higher Rf value.
A typical eluent system for TLC analysis is a mixture of ethyl acetate and petroleum ether (or hexanes) with a small amount of acetic acid to ensure sharp spots for the carboxylic acids.
Q3: What are the recommended methods for purifying crude this compound?
There are three primary methods for the purification of this compound:
-
Column Chromatography: Silica gel chromatography is an effective method for separating the desired product from both more and less polar impurities.[3]
-
Recrystallization: This is a suitable method for removing smaller amounts of impurities, provided a suitable solvent system can be found.
-
Acid-Base Extraction: This liquid-liquid extraction technique is particularly useful for separating the acidic product from neutral or basic impurities.
The choice of method will depend on the impurity profile of your crude material and the desired final purity.
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
Symptoms:
-
Broad melting point range of the isolated solid.
-
Multiple spots of comparable intensity on the TLC plate.
-
Complex NMR spectrum with unexpected peaks.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress by TLC to ensure the complete consumption of the starting material (3-amino-4-hydroxybenzoic acid). If the reaction is sluggish, consider increasing the reaction temperature or time. |
| Presence of Multiple Byproducts | The formation of byproducts such as the O-acetylated isomer or the benzoxazinone derivative can be minimized by controlling the reaction conditions (e.g., temperature, reaction time, and rate of addition of reagents). |
| Ineffective Initial Purification | A simple precipitation and filtration may not be sufficient to remove all impurities. A more rigorous purification method such as column chromatography, recrystallization, or acid-base extraction is recommended. |
Issue 2: Difficulty with Column Chromatography Separation
Symptoms:
-
Poor separation of spots on the column.
-
Product co-elutes with an impurity.
-
Streaking of the product on the column.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity of the eluent is critical. For this compound, a mixture of petroleum ether and ethyl acetate (1:1, v/v) has been reported to be effective.[3] You may need to optimize this ratio. Adding a small amount (0.5-1%) of acetic acid to the eluent can help to reduce tailing of the carboxylic acid on the silica gel. |
| Column Overloading | Do not load too much crude material onto the column. As a general rule, the amount of crude product should be about 1-5% of the mass of the silica gel. |
| Improper Column Packing | Ensure the silica gel is packed uniformly to avoid channeling. |
Issue 3: Recrystallization Fails to Improve Purity Significantly
Symptoms:
-
The product "oils out" instead of crystallizing.
-
Low recovery of the product after recrystallization.
-
The melting point of the recrystallized product is still broad.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Unsuitable Recrystallization Solvent | The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a compound like this, polar solvents such as ethanol, methanol, or acetic acid, or a mixture of solvents like ethanol/water, are good starting points. |
| Cooling Too Rapidly | Allow the hot solution to cool slowly to room temperature to encourage the formation of pure crystals. Rapid cooling in an ice bath can cause impurities to be trapped in the crystal lattice. |
| Impurity Profile Unsuitable for Recrystallization | If the impurities have very similar solubility characteristics to the product, recrystallization may not be effective. In such cases, column chromatography is a better alternative. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform packing.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 9:1 petroleum ether/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 1:1 petroleum ether/ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Base Extraction: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (a weak base). The acidic this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a dilute strong acid (e.g., 1M HCl) with stirring until the solution becomes acidic (pH ~2-3). The pure this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Data Presentation
Physical and Spectroscopic Data of Pure this compound
| Property | Value | Reference |
| Appearance | Light brown to off-white solid | [3] |
| Melting Point | 186-188 °C | [3][4] |
| Molecular Formula | C₉H₇NO₃ | [3] |
| Molecular Weight | 177.16 g/mol | [3][4] |
Predicted ¹H NMR Data (500 MHz, CD₃OD)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.26 | d, J=1.7 Hz | 1H | Aromatic H |
| 8.07 | dd, J=8.5, 1.6 Hz | 1H | Aromatic H |
| 7.67 | d, J=8.2 Hz | 1H | Aromatic H |
| 2.67 | s | 3H | -CH₃ |
Note: Predicted NMR data is based on computational models and may vary from experimental results.
Visualizations
References
Technical Support Center: Optimizing Benzoxazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzoxazoles.
Frequently Asked Questions (FAQs)
Q1: My benzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?
A1: Low yields in benzoxazole synthesis can be attributed to several factors. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the 2-aminophenol or the corresponding carboxylic acid, aldehyde, or other coupling partners can significantly interfere with the reaction.[1] It is crucial to use high-purity reagents, and purification of starting materials by methods like recrystallization or distillation may be necessary.[1]
-
Reaction Conditions: The reaction is highly sensitive to conditions such as temperature, reaction time, solvent, and the choice of catalyst. These parameters may not be optimal for your specific substrates.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. This can be checked by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC).[2]
-
Side Product Formation: Competing side reactions can consume starting materials, thereby reducing the yield of the desired benzoxazole.[2]
-
Product Degradation: The synthesized benzoxazole derivative might be unstable under the reaction or work-up conditions.[2]
-
Inefficient Purification: Significant product loss can occur during purification steps like column chromatography or recrystallization.[2]
Q2: I see multiple spots on my TLC plate, including what appears to be unreacted starting material. What should I do?
A2: The presence of starting materials on your TLC plate after the expected reaction time indicates an incomplete reaction. Here are some troubleshooting steps:
-
Extend the Reaction Time: Continue the reaction and monitor its progress by taking aliquots at regular intervals for TLC analysis.[2]
-
Increase Reaction Temperature: The activation energy for the cyclization step may not be reached at the current temperature. Gradually increasing the temperature while monitoring the reaction can be beneficial.[1] Some solvent-free reactions may require temperatures as high as 130°C for good yields.[1][3]
-
Check Catalyst Activity: If a catalyst is being used, its activity may be compromised. Some catalysts require activation or are sensitive to air and moisture.[1][2] Consider adding a fresh batch of the catalyst. The amount of catalyst can also be critical; a slight increase in catalyst loading might improve the conversion rate.[2]
-
Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. In some cases, using a slight excess of one reactant can drive the reaction to completion.[1]
Q3: I suspect side products are forming in my reaction. What are the common side products and how can I minimize them?
A3: Side product formation is a frequent cause of low yields. The nature of these byproducts depends on the specific synthetic route.[2] Common side products include:
-
Schiff Base Formation: In syntheses involving the condensation of a 2-aminophenol with an aldehyde, the intermediate Schiff base may be stable and not fully cyclize to the benzoxazole.[1][2] To promote complete cyclization, you can try increasing the reaction temperature or time.[1]
-
Dimerization/Polymerization: 2-aminophenol can undergo self-condensation or polymerization, especially at high temperatures or under highly acidic or basic conditions.[1][2]
-
Over-alkylation/acylation: In reactions involving alkylating or acylating agents, multiple substitutions on the benzoxazole ring can occur.[2]
To minimize side product formation:
-
Optimize Reaction Conditions: Carefully control the temperature, reaction time, and stoichiometry of the reactants.[2]
-
Choose the Right Catalyst: The choice of catalyst can significantly influence the reaction's selectivity.[2]
-
Use a Protective Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation-related byproducts.[1][2] 2-aminophenols are particularly susceptible to air oxidation.[1]
Q4: My product seems to be lost during purification. What are some effective purification strategies for benzoxazoles?
A4: Purification can indeed be a major source of product loss. Here are some tips for efficient purification of benzoxazoles:
-
Column Chromatography: This is a widely used and effective method. The choice of the solvent system is critical for achieving good separation. A common mobile phase is a mixture of ethyl acetate and hexane.[4]
-
Recrystallization: This technique can be very effective for obtaining highly pure crystalline products. Common solvents for recrystallization include ethanol and mixtures of acetone and acetonitrile.[4][5]
-
Trituration: This involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble.[5]
-
Clarifying Agents: For removing colored impurities, treating a solution of the crude product with a clarifying agent like activated charcoal can be effective.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Purity of starting materials is low. | Verify the purity of 2-aminophenol and the coupling partner using techniques like melting point analysis or NMR spectroscopy.[2] Purify starting materials if necessary.[1] |
| Reaction temperature is too low. | Incrementally increase the reaction temperature while monitoring the progress by TLC or GC.[1] | |
| Catalyst is inactive or insufficient. | Ensure the catalyst is fresh and handled correctly.[1] Consider increasing the catalyst loading or adding a fresh portion.[2] | |
| Reaction time is too short. | Extend the reaction time and continue to monitor its progress.[2] | |
| Incorrect stoichiometry of reactants. | Double-check the molar ratios of the reactants.[1] | |
| Formation of a Stable Intermediate (e.g., Schiff Base) | Insufficient energy for cyclization. | Increase the reaction temperature or prolong the reaction time.[1] |
| Inappropriate catalyst or reaction medium. | Experiment with different acid or base catalysts, or change the solvent to one with a higher boiling point.[3] | |
| Significant Side Product Formation | Reaction conditions are too harsh. | Lower the reaction temperature or shorten the reaction time.[2] |
| Reactants or intermediates are sensitive to air/moisture. | Perform the reaction under an inert atmosphere (N₂ or Ar).[1] | |
| Unselective catalyst. | Screen different catalysts to find one that favors the desired product formation.[2] | |
| Difficulty in Product Purification | Product and impurities have similar polarities. | Optimize the solvent system for column chromatography to improve separation. Consider using a different stationary phase. |
| Product is lost during recrystallization. | Carefully select the recrystallization solvent to ensure high recovery. Use techniques like slow cooling to obtain larger crystals. | |
| Presence of colored impurities. | Treat a solution of the crude product with activated charcoal before filtration and crystallization.[5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbenzoxazole using Polyphosphoric Acid (PPA)
This protocol is adapted from a standard procedure for the synthesis of 2-arylbenzoxazoles.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.22 g, 10 mmol) and o-aminophenol (1.09 g, 10 mmol).
-
Addition of PPA: Carefully add polyphosphoric acid (40 g) to the flask.
-
Heating: Stir the mixture at 60°C for 2 hours, then increase the temperature to 120°C and stir for an additional 2 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture over ice water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.[4]
Protocol 2: Synthesis of 2-Substituted Benzoxazoles using Triflic Anhydride and 2-Fluoropyridine
This protocol is a milder method for the synthesis of 2-substituted benzoxazoles.[2]
-
Initial Mixture: To a solution of a tertiary amide (0.55 mmol) in dichloromethane (DCM, 1 mL), add 2-fluoropyridine (1.0 mmol).
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Triflic Anhydride: Add triflic anhydride (Tf₂O, 0.6 mmol) dropwise to the stirred solution.
-
Stirring: Stir the mixture at 0°C for 15 minutes.
-
Addition of 2-Aminophenol: Add 2-aminophenol (0.5 mmol) to the reaction mixture.
-
Warming and Reaction: Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up and Purification: Upon completion, quench the reaction and purify the product using standard techniques such as column chromatography.
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzoxazole
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Brønsted Acidic Ionic Liquid Gel | 130 | 5 | 98 | [3] |
| Nickel(II) Complex | 80 | 3-4 | 87-94 | [7] |
| Palladium-supported Nanocatalyst | 80 | 18 | 83-95 | [7] |
| Isosorbide-initiated Polyamine | Room Temp | 0.03-0.08 | 92-99 | [7] |
| BF₃·Et₂O | Reflux | 25-30 | 45-60 | [8] |
Visualizations
Caption: A troubleshooting workflow for low yields in benzoxazole synthesis.
Caption: General reaction pathway for benzoxazole synthesis from 2-aminophenol and an aldehyde.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting low purity of 2-Methylbenzo[d]oxazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylbenzo[d]oxazole-5-carboxylic acid.
Troubleshooting Low Purity
Low purity of the final product is a common challenge in organic synthesis. This guide provides a systematic approach to identifying and resolving purity issues with this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting low purity issues.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include:
-
Unreacted Starting Materials: Such as 3-amino-4-hydroxybenzoic acid or acetic anhydride/acid.
-
Incompletely Cyclized Intermediate: The N-acetylated aminophenol intermediate may persist if cyclization is incomplete.
-
Decarboxylation Product: The carboxylic acid group may be lost, especially at elevated temperatures, leading to the formation of 2-methylbenzo[d]oxazole.
-
Side-Products: Formation of isomeric byproducts or products from side reactions can also occur.[1]
Q2: My TLC plate shows a spot with a higher Rf value than my product. What could this be?
A2: A higher Rf value indicates a less polar compound. This is likely the decarboxylation product, 2-methylbenzo[d]oxazole, which lacks the polar carboxylic acid group. If your synthesis started from an ester, it could also be the unhydrolyzed ester precursor.[2]
Q3: The final product has a broad melting point. What does this indicate?
A3: A broad melting point is a strong indication of the presence of impurities.[2] Each impurity will depress and broaden the melting point range of the final product.
Q4: How can I improve the yield and purity of my product?
A4: To improve yield and purity:
-
Ensure Complete Reaction: Monitor the reaction progress using TLC or LC-MS to ensure all starting materials have been consumed.
-
Optimize Reaction Conditions: Adjusting temperature, reaction time, and stoichiometry can minimize side reactions.[3]
-
Effective Purification: Employ the appropriate purification techniques as detailed in the experimental protocols below.
Quantitative Data Summary
| Parameter | Expected Value | Common Observed Issues |
| Purity (by HPLC) | >95% | Lower purity due to persistent impurities. |
| Melting Point | Approx. 186-188 °C | Broad and depressed melting point range. |
| Yield | 60-70% (reported) | Lower yields due to incomplete reaction or product loss during purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general representation and may require optimization.
Materials:
-
3-Amino-4-hydroxybenzoic acid
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or a similar dehydrating agent/catalyst
-
Dilute hydrochloric acid
-
Deionized water
Procedure:
-
Combine 3-amino-4-hydroxybenzoic acid and a dehydrating agent like polyphosphoric acid in a reaction vessel.
-
Slowly add acetic anhydride to the mixture while stirring.
-
Heat the reaction mixture according to the established protocol (e.g., reflux), monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring the mixture into ice-water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with cold deionized water, and dry under vacuum.
Protocol 2: Purification by Recrystallization
Solvent Selection: The ideal solvent for recrystallization will dissolve the compound when hot but not when cold. For carboxylic acids, polar solvents are generally suitable.[4]
-
Good single solvents: Ethanol, Methanol, Water (for polar compounds).[5][6]
-
Mixed solvent systems: Ethanol/water, Acetone/hexane.[5]
Procedure:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Stationary Phase: Silica gel Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is typically used. For carboxylic acids, adding a small amount of acid to the eluent can improve separation by reducing tailing.[2]
-
Example Eluent System: Petroleum ether/ethyl acetate (1:1, v/v) with 0.5-1% acetic acid.
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 4: Purification by Acid-Base Extraction
This technique is effective for separating acidic compounds from neutral or basic impurities.[1]
Procedure:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., saturated sodium bicarbonate solution). The acidic product will move to the aqueous layer as its salt.
-
Separate the aqueous layer and wash it with the organic solvent to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to precipitate the purified product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
References
Preventing degradation of 2-Methylbenzo[d]oxazole-5-carboxylic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Methylbenzo[d]oxazole-5-carboxylic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] While room temperature is often cited, for long-term storage, refrigeration at 2-8°C is recommended to minimize the risk of slow degradation. Protect the compound from exposure to light.
Q2: My this compound has changed color. What could be the cause?
Discoloration, such as turning from off-white to light brown, is a potential indicator of chemical degradation. This can be caused by several factors, including:
-
Exposure to light (photodegradation): Heterocyclic compounds can be sensitive to light.
-
Oxidation: Reaction with atmospheric oxygen over time.
-
Hydrolysis: The oxazole ring may be susceptible to cleavage in the presence of moisture, especially under acidic or basic conditions.[2]
It is advisable to assess the purity of the discolored material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q3: I am observing a decrease in the purity of my compound over time via HPLC analysis. What are the likely degradation pathways?
While specific degradation pathways for this compound are not extensively documented, based on related oxazole compounds, the following are potential degradation routes:[2][3][4]
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Hydrolytic Ring Opening: The benzoxazole ring can be cleaved by water, a reaction that may be catalyzed by acidic or basic conditions.
-
Decarboxylation: Carboxylic acids can lose CO2, particularly when heated. While generally stable at room temperature, this can become a factor at elevated temperatures.
-
Oxidation: The molecule may react with atmospheric oxygen.
Q4: What solvents are recommended for preparing stock solutions, and how should they be stored?
To prepare stock solutions, use anhydrous, aprotic solvents whenever your experimental protocol allows. If aqueous solutions are necessary, it is best to prepare them fresh before use. If storage of aqueous solutions is unavoidable, use a buffer to maintain a neutral pH and consider storing frozen at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of the compound in the assay buffer.
-
Troubleshooting Steps:
-
Prepare a fresh solution of the compound immediately before each experiment.
-
Perform a time-course stability study by incubating the compound in the assay buffer for the duration of your experiment and analyzing its concentration at different time points by HPLC.
-
If degradation is observed, evaluate the compound's stability in buffers with different pH values to identify an optimal range.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of a stored sample.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dark, dry, and tightly sealed).
-
Characterize Impurities: If possible, use techniques like LC-MS to identify the mass of the impurity peaks, which may provide clues about the degradation pathway (e.g., loss of CO2 from decarboxylation).
-
Purification: If the purity has dropped significantly, consider repurifying the material. For carboxylic acids, this can sometimes be achieved by recrystallization or column chromatography.[5]
-
Data on Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (long-term); Room Temperature (short-term)[6] | Minimizes the rate of potential degradation reactions. |
| Humidity | Dry environment; Store with desiccant if needed.[1] | Prevents hydrolysis of the oxazole ring.[2] |
| Light | Store in an amber vial or in the dark. | Prevents photodegradation.[2] |
| Atmosphere | Tightly sealed container; Consider inert gas (N₂ or Ar) for long-term storage.[1] | Minimizes exposure to moisture and oxygen. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by a UV scan of the compound (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Protocol 2: Stability Study in Aqueous Buffer
This protocol can be used to evaluate the stability of the compound in your experimental buffer.
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO).
-
Dilute the stock solution into your aqueous assay buffer to the final working concentration.
-
Incubate the solution under the same conditions as your experiment (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by HPLC (using the method described in Protocol 1) to determine the concentration of the parent compound.
-
Plot the concentration of the compound versus time to determine its stability profile in the buffer.
Visualizations
Caption: A flowchart for troubleshooting suspected degradation of this compound.
Caption: Potential degradation pathways for this compound based on related compounds.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-METHYL-1,3-BENZOXAZOLE-5-CARBOXYLIC ACID | 90322-32-0 [chemicalbook.com]
Technical Support Center: Scaling Up the Synthesis of 2-Methylbenzo[d]oxazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 2-Methylbenzo[d]oxazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and straightforward method for the synthesis of this compound is the condensation of 3-amino-4-hydroxybenzoic acid with acetic anhydride.[1] This reaction involves the formation of an amide intermediate, followed by cyclization to form the benzoxazole ring.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Scaling up the synthesis of this compound presents several challenges, including:
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Low Yields: Incomplete reactions, side product formation, and product degradation can all contribute to lower than expected yields.[2]
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Impurity Profile: The formation of various impurities can complicate purification and affect the quality of the final product. Common impurities may include unreacted starting materials, isomeric byproducts, and degradation products.[2]
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Purification Difficulties: At a larger scale, traditional purification methods like silica gel chromatography can be inefficient and lead to product loss.[2]
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Exothermic Reactions: The cyclization step can be exothermic, requiring careful temperature management in large reactors to prevent runaway reactions and ensure safety.
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow you to track the consumption of starting materials and the formation of the desired product, helping to determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Low yields are a frequent issue in organic synthesis. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Table 1: Troubleshooting Low Yields
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend the reaction time and monitor by TLC/HPLC.- Cautiously increase the reaction temperature.- Ensure efficient mixing, especially in large vessels.- Verify the purity and stoichiometry of starting materials. |
| Side Reactions | - Optimize the reaction temperature; lower temperatures may improve selectivity.- Control the rate of reagent addition.- Investigate the use of alternative solvents or catalysts. |
| Product Degradation | - Minimize reaction time after the consumption of starting materials.- Avoid excessively high temperatures or extreme pH during work-up.[2]- Use a dry, inert atmosphere (e.g., nitrogen or argon) during the reaction and work-up.[2] |
| Losses During Work-up & Purification | - Optimize extraction procedures (solvent choice, number of extractions).- Ensure complete precipitation and filtration if crystallization is used. |
Issue 2: Formation of Significant Impurities
The presence of impurities can significantly impact the quality and usability of the final product. The following guide will help in identifying and minimizing common impurities.
Impurity Troubleshooting Workflow
Caption: A logical workflow for identifying and minimizing impurities.
Table 2: Common Impurities and Prevention Strategies
| Impurity | Potential Cause | Prevention/Minimization Strategy |
| Unreacted 3-amino-4-hydroxybenzoic acid | Incomplete reaction; incorrect stoichiometry. | Ensure accurate weighing of starting materials and monitor the reaction to completion. |
| Diacylated byproduct | Excess acetic anhydride. | Use the correct stoichiometry of acetic anhydride. |
| Isomeric byproducts | Impurities in starting materials. | Ensure high purity of the starting 3-amino-4-hydroxybenzoic acid. |
| Ring-opened products | Harsh acidic or basic conditions during work-up.[2] | Use mild conditions for pH adjustments and avoid prolonged exposure to strong acids or bases.[2] |
| Decarboxylation product | Elevated temperatures during reaction or purification.[2] | Maintain careful temperature control and avoid excessive heat.[2] |
Issue 3: Difficulty in Purification at Scale
Purifying carboxylic acids at a large scale can be challenging. Below are some recommended strategies.
Table 3: Scalable Purification Methods
| Method | Description | Advantages | Disadvantages |
| Recrystallization | Dissolving the crude product in a hot solvent and allowing it to cool to form crystals. | Can be highly effective for removing impurities and is very scalable. | Requires finding a suitable solvent system; may require seeding. |
| Acid-Base Extraction | Dissolving the crude material in an organic solvent and extracting with an aqueous base to form the water-soluble carboxylate salt. The aqueous layer is then washed, re-acidified, and the purified product is extracted.[2] | Effective for removing neutral and basic impurities.[2] | Requires handling large volumes of solvents and aqueous solutions; ensure product stability to pH changes.[2] |
| Preparative HPLC | A scalable version of analytical HPLC. | Can provide very high purity. | Can be expensive in terms of solvents and column media; throughput may be limited.[2] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on a laboratory-scale synthesis and should be optimized for scale-up.
Reaction Scheme
Caption: Synthesis of this compound.
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 3-amino-4-hydroxybenzoic acid and acetic anhydride.
-
Reaction: The reaction mixture is stirred at 25 °C for 3 hours.[1]
-
Work-up: Upon completion, the mixture is acidified to a pH < 7 with dilute hydrochloric acid, leading to the precipitation of a white solid.[1]
-
Isolation: The solid product is collected by filtration, washed with deionized water, and dried under vacuum.[1]
-
Purification: The crude product can be purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 1:1, v/v) to yield the target compound as a white solid.[1] For larger scales, recrystallization or acid-base extraction are recommended.
Table 4: Representative Reaction Parameters (Lab Scale)
| Parameter | Value | Reference |
| Reactants | 3-amino-4-hydroxybenzoic acid, Acetic Anhydride | [1] |
| Temperature | 25 °C | [1] |
| Reaction Time | 3 hours | [1] |
| Yield | 65% | [1] |
| Purification | Silica Gel Column Chromatography | [1] |
Note: When scaling up, it is crucial to perform a pilot scale-up (e.g., 5-10 times the original scale) to identify and address any potential issues before proceeding to a large-scale synthesis. Careful monitoring and control of reaction parameters are essential for a successful and safe scale-up.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Methylbenzo[d]oxazole-5-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 2-Methylbenzo[d]oxazole-5-carboxylic acid in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a weakly acidic heterocyclic compound. Due to its aromatic structure and the presence of a carboxylic acid group, it is expected to have poor solubility in water.[1] Its solubility is significantly influenced by pH, with increased solubility in alkaline conditions where the carboxylic acid group is deprotonated to form a more soluble carboxylate salt.[2] It is generally more soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[3]
Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous assay buffer. Why is this happening and how can I prevent it?
A2: This is a common issue known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but poorly soluble in the aqueous assay buffer. When the stock solution is diluted, the percentage of the organic solvent decreases significantly, and the aqueous buffer cannot maintain the compound in solution, leading to precipitation.[4]
To prevent this, consider the following strategies:
-
Optimize the final DMSO concentration: Most cell-based and enzymatic assays can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity or interference.[5] Determine the highest permissible DMSO concentration in your specific assay and adjust your dilution scheme accordingly.
-
Modify the assay buffer pH: Since this compound is a carboxylic acid, increasing the pH of your assay buffer (e.g., to pH 7.4 or higher) will increase its solubility.[2][6] Ensure the chosen pH is compatible with your assay's biological components.
-
Use a co-solvent system: In addition to DMSO, other co-solvents like ethanol or polyethylene glycol (PEG) can be used in combination to improve solubility.[7][8]
-
Employ vigorous mixing during dilution: Add the DMSO stock solution to the assay buffer while vortexing or stirring vigorously to promote rapid and uniform dispersion, which can help prevent localized high concentrations and subsequent precipitation.[4]
Q3: What is the best way to prepare a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution is anhydrous dimethyl sulfoxide (DMSO).[9] A general protocol is as follows:
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (e.g., in a 37°C water bath) can be applied if necessary, but be cautious of potential compound degradation with excessive heat.[10]
-
Visually inspect the solution to ensure no particulate matter is present.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C or -80°C, protected from light.
Q4: Are there alternative formulation strategies to improve the solubility of this compound for in vivo or complex in vitro studies?
A4: Yes, for more challenging applications, several advanced formulation strategies can be employed:
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. This can create a high-energy amorphous state, which has a significantly higher dissolution rate compared to the crystalline form.[11][12]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their cavity, thereby increasing their aqueous solubility.[8]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used to present the compound in a solubilized state within the gastrointestinal tract, which can enhance absorption.[13]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous solutions.[14][15]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common solubility issues with this compound.
Issue 1: Compound Precipitation in Assay Wells
Observation: A visible precipitate or cloudiness appears in the assay wells after adding the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation in assay wells.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Observation: High variability in assay readouts between replicate wells or experiments.
Logical Troubleshooting Steps:
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Revisiting the Application of Machine Learning Approaches in Predicting Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ispe.gr.jp [ispe.gr.jp]
- 4. pharmtech.com [pharmtech.com]
- 5. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 2-(3,5-Dichlorophenyl)-6-benzoxazole carboxylic acid | 594839-88-0 [chemicalbook.com]
- 10. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. echemi.com [echemi.com]
Minimizing by-product formation in the synthesis of 2-methylbenzoxazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-methylbenzoxazoles.
Frequently Asked Questions (FAQs)
Q1: My 2-methylbenzoxazole synthesis is resulting in a very low yield. What are the common initial steps to troubleshoot this issue?
A1: Low yields in 2-methylbenzoxazole synthesis can often be attributed to several key factors. A systematic approach to troubleshooting should begin with the following checks:
-
Purity of Starting Materials: The purity of the 2-aminophenol and the acetylating agent (e.g., acetic acid, acetic anhydride) is critical. Impurities can interfere with the reaction, leading to the formation of side products and a lower yield of the desired 2-methylbenzoxazole.[1][2] It is advisable to use high-purity reagents.
-
Reaction Conditions: Sub-optimal reaction conditions are a frequent cause of low yields. Carefully re-evaluate the temperature, reaction time, solvent, and catalyst choice, as these parameters are pivotal for a successful synthesis.[1][2]
-
Inert Atmosphere: 2-aminophenol is susceptible to air oxidation, which can result in the formation of colored impurities and reduce the overall yield.[2] Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can mitigate this issue.[1][2]
-
Stoichiometry of Reactants: Ensure that the molar ratios of your reactants are accurate. In some cases, using a slight excess of one reactant can help drive the reaction to completion.[2]
Q2: I am observing significant by-product formation in my reaction. What are the likely culprits and how can I minimize them?
A2: By-product formation is a common challenge that complicates purification and reduces the yield of 2-methylbenzoxazole. The most prevalent side reactions include:
-
Incomplete Cyclization: A frequent issue is the formation of the N-acylated intermediate, N-(2-hydroxyphenyl)acetamide, which fails to cyclize to 2-methylbenzoxazole.[2] To promote complete cyclization, consider increasing the reaction temperature or extending the reaction time.
-
O-Acylation: While the amino group of 2-aminophenol is generally more nucleophilic than the hydroxyl group, O-acylation can still occur, leading to the formation of 2-aminophenyl acetate.[3] This by-product may not efficiently cyclize to the desired product. The choice of reaction conditions and acylating agent can influence the ratio of N- to O-acylation.
-
Diacylation: The formation of N,O-diacetyl-2-aminophenol is another possibility, especially if an excess of the acylating agent is used or if the reaction conditions are harsh.
-
Polymerization: Under certain conditions, particularly at high temperatures or in the presence of strong acids or bases, the starting materials or reactive intermediates can polymerize, leading to a complex mixture of products and a lower yield of the desired benzoxazole.[1]
To minimize these by-products, careful optimization of the reaction conditions is essential. This includes controlling the temperature, reaction time, and the stoichiometry of the reactants.[1]
Q3: My TLC analysis shows multiple spots, including what I suspect are N-acylated and O-acylated intermediates. How can I confirm their identity and promote cyclization?
A3: The presence of multiple spots on a TLC plate is a strong indicator of an incomplete reaction or the formation of by-products.
-
Identification: To confirm the identity of the spots, you can attempt to isolate them via column chromatography and characterize them using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The N-acylated intermediate will show characteristic amide and phenol signals, while the O-acylated intermediate will exhibit ester and amine signals.
-
Promoting Cyclization: If you have confirmed the presence of the N-acylated intermediate, you can try the following to drive the reaction to completion:
-
Increase Temperature: Higher temperatures often provide the necessary activation energy for the intramolecular cyclization and dehydration steps.
-
Add a Catalyst: The use of an acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, can facilitate the cyclization process.[4]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes promote rapid and efficient cyclization where conventional heating fails.[4]
-
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Conversion
This guide provides a systematic approach to troubleshooting low yields and incomplete reactions in the synthesis of 2-methylbenzoxazoles.
| Observation | Potential Cause | Recommended Action |
| Low yield with significant starting material remaining | Incomplete reaction | Extend the reaction time and monitor progress by TLC. Increase the reaction temperature in increments. Ensure the stoichiometry of reactants is correct; a slight excess of the acylating agent might be beneficial.[2] |
| Inactive catalyst | If using a catalyst, ensure it is fresh and active. Some catalysts may require activation.[1] | |
| Low yield with multiple product spots on TLC | By-product formation | Refer to the By-product Formation troubleshooting guide below. Optimize reaction conditions to improve selectivity. |
| Dark-colored reaction mixture and low yield | Oxidation of 2-aminophenol | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2] |
| Low isolated yield after work-up | Product loss during purification | Optimize the purification method. For column chromatography, carefully select the solvent system to ensure good separation. |
Issue 2: By-product Formation
This guide focuses on identifying and minimizing the formation of common by-products during 2-methylbenzoxazole synthesis.
| By-product | Identification | Mitigation Strategy |
| N-(2-hydroxyphenyl)acetamide (Incomplete cyclization) | Characterized by amide and phenol signals in NMR. | Increase reaction temperature. Add an acid catalyst (e.g., PPA). Use microwave irradiation.[4] |
| 2-Aminophenyl acetate (O-Acylation) | Characterized by ester and amine signals in NMR. | Optimize reaction conditions to favor N-acylation (e.g., milder conditions, shorter reaction times). The amino group is generally more nucleophilic.[3] |
| N,O-Diacetyl-2-aminophenol (Diacylation) | Higher molecular weight observed in mass spectrometry. | Use a stoichiometric amount of the acylating agent. Add the acylating agent slowly to the reaction mixture. |
| Polymeric materials | Insoluble, tar-like substances. | Carefully control the reaction temperature. Avoid highly acidic or basic conditions.[1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylbenzoxazole from 2-Aminophenol and Acetic Anhydride
This protocol describes a common method for the synthesis of 2-methylbenzoxazole.
Materials:
-
2-Aminophenol
-
Acetic Anhydride
-
Polyphosphoric Acid (PPA) (optional, as catalyst and solvent)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, combine 2-aminophenol (1.0 eq) and polyphosphoric acid (a suitable amount to ensure stirring).
-
Slowly add acetic anhydride (1.1 eq) to the mixture while stirring.
-
Heat the reaction mixture to 140-150°C for 2-3 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker of ice water.
-
Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2-methylbenzoxazole.
Visualizations
Caption: Experimental workflow for the synthesis of 2-methylbenzoxazole.
Caption: By-product formation pathways in 2-methylbenzoxazole synthesis.
Caption: Troubleshooting logic for low-yield 2-methylbenzoxazole synthesis.
References
Identifying and characterizing impurities in 2-Methylbenzo[d]oxazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylbenzo[d]oxazole-5-carboxylic acid. The information provided here will aid in the identification and characterization of impurities that may arise during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential impurities?
A common and efficient method for the synthesis of this compound is the reaction of 4-Amino-3-hydroxybenzoic acid with acetic anhydride. This reaction proceeds through an initial N-acetylation of the amino group, followed by a cyclization reaction to form the benzoxazole ring.
During this synthesis, several impurities can be formed:
-
Unreacted Starting Material: 4-Amino-3-hydroxybenzoic acid.
-
Intermediate: N-(4-carboxy-2-hydroxyphenyl)acetamide (the N-acetylated intermediate that has not cyclized).
-
Side-Product: 3-acetoxy-4-acetamidobenzoic acid (the di-acetylated product where both the hydroxyl and amino groups have been acetylated).
-
Degradation Products: Under harsh conditions, the benzoxazole ring can be susceptible to cleavage. Additionally, decarboxylation of the final product may occur at elevated temperatures.
Q2: I see an unexpected spot on my TLC plate during the synthesis. How can I identify it?
The identity of an unexpected spot on a Thin Layer Chromatography (TLC) plate can often be inferred from its polarity relative to the starting material and the final product.
-
Less Polar than the Product: A spot that is significantly less polar (higher Rf value) than the final carboxylic acid product could be the di-acetylated side-product (3-acetoxy-4-acetamidobenzoic acid), as the ester and amide functionalities make it less polar than the carboxylic acid.
-
More Polar than the Product: A spot that is more polar (lower Rf value) is likely to be the unreacted starting material, 4-Amino-3-hydroxybenzoic acid, or the N-acetylated intermediate, both of which are more polar than the final cyclized product.
To confirm the identity, you can scrape the spot from a preparative TLC plate, extract the compound, and analyze it using techniques like Mass Spectrometry or NMR.
Q3: My final product has a broad melting point. What could be the cause?
A broad melting point is a strong indication of the presence of impurities. The most likely culprits are unreacted starting materials, the N-acetylated intermediate, or the di-acetylated side-product. To resolve this, further purification of the product is necessary. Recrystallization from a suitable solvent system or column chromatography are effective methods for improving the purity of the final product.
Q4: How can I monitor the progress of the reaction effectively?
Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot over time. A suitable eluent system for this would be a mixture of ethyl acetate and hexane, with a small amount of acetic acid to ensure sharp spots for the carboxylic acid-containing compounds. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction. | - Extend the reaction time. - Increase the reaction temperature moderately. - Ensure the acetic anhydride is fresh and not hydrolyzed. |
| Formation of side-products. | - Control the reaction temperature carefully to minimize di-acetylation. - Use the correct stoichiometry of reagents. | |
| Product loss during workup. | - Optimize the extraction and precipitation steps. - Ensure the pH is correctly adjusted during the workup to maximize product recovery. | |
| Presence of Multiple Impurities in Final Product | Incomplete reaction or formation of side-products. | - Monitor the reaction closely by TLC or HPLC to ensure completion. - Optimize reaction conditions (temperature, time) to minimize side-product formation. |
| Ineffective purification. | - Perform recrystallization using different solvent systems. - Utilize column chromatography with an appropriate eluent system for better separation. | |
| Difficulty in Purifying the Product | Co-precipitation of impurities. | - Use a different solvent system for recrystallization. - Employ column chromatography for more challenging separations. |
| Product is an oil instead of a solid. | - This may indicate the presence of significant impurities. Purify the product using column chromatography. - Try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This method can be used to separate the target compound from its potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over a suitable time (e.g., 20-30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Expected Elution Order (from most to least polar):
-
4-Amino-3-hydroxybenzoic acid
-
N-(4-carboxy-2-hydroxyphenyl)acetamide
-
This compound
-
3-acetoxy-4-acetamidobenzoic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR is a powerful tool for identifying the main product and any impurities. Samples are typically dissolved in a deuterated solvent like DMSO-d6.
-
1H NMR of 4-Amino-3-hydroxybenzoic acid (Starting Material): Expected to show characteristic aromatic proton signals in the region of 6.5-7.5 ppm.[1]
-
1H NMR of this compound (Product): Will show a characteristic singlet for the methyl group around 2.6 ppm and aromatic protons in the downfield region.
-
1H NMR of N-(4-carboxy-2-hydroxyphenyl)acetamide (Intermediate): Will show an acetyl methyl singlet around 2.1 ppm and aromatic protons.
-
1H NMR of 3-acetoxy-4-acetamidobenzoic acid (Side-Product): Will show two distinct acetyl methyl singlets, one for the N-acetyl group and one for the O-acetyl group.
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry can be used to confirm the molecular weight of the product and impurities.
-
This compound (Product): Expected [M+H]+ at m/z = 178.04.
-
4-Amino-3-hydroxybenzoic acid (Starting Material): Expected [M+H]+ at m/z = 154.05.[2]
-
N-(4-carboxy-2-hydroxyphenyl)acetamide (Intermediate): Expected [M+H]+ at m/z = 196.06.
-
3-acetoxy-4-acetamidobenzoic acid (Side-Product): Expected [M+H]+ at m/z = 238.07.
Data Presentation
Table 1: Summary of Potential Compounds and their Expected Analytical Data
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) |
| 4-Amino-3-hydroxybenzoic acid | Starting Material | C7H7NO3 | 153.14 | 154.05 |
| N-(4-carboxy-2-hydroxyphenyl)acetamide | Intermediate | C9H9NO4 | 195.17 | 196.06 |
| This compound | Product | C9H7NO3 | 177.16 | 178.04 |
| 3-acetoxy-4-acetamidobenzoic acid | Side-Product | C11H11NO5 | 237.21 | 238.07 |
Visualizations
Caption: General experimental workflow for the synthesis and purification.
Caption: Logical workflow for troubleshooting impurity issues.
References
Validation & Comparative
Confirming the Structure of 2-Methylbenzo[d]oxazole-5-carboxylic Acid by ¹H NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of expected and predicted ¹H NMR spectral data for 2-Methylbenzo[d]oxazole-5-carboxylic acid, a crucial step in confirming its chemical structure. The data presented here, supported by established chemical shift principles for analogous compounds, serves as a valuable resource for researchers engaged in the synthesis and characterization of novel benzoxazole derivatives.
Structural Confirmation: A Comparative Analysis of ¹H NMR Data
The structural integrity of a synthesized compound is paramount in chemical and pharmaceutical research. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By analyzing the chemical shifts, multiplicities, and integration of proton signals, researchers can confirm the connectivity and chemical environment of atoms within a molecule.
For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the methyl group protons, the aromatic protons on the benzoxazole ring system, and the acidic proton of the carboxylic acid. The predicted chemical shifts for these protons are summarized in the table below, alongside typical ranges observed for similar functional groups in related structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Expected Chemical Shift Range (δ, ppm) |
| -COOH | Not specified in prediction | Broad Singlet | 1H | 10.0 - 13.0[1] |
| H-4 | 8.26 | Doublet (d, J=1.7 Hz) | 1H | 7.0 - 8.5[1] |
| H-6 | 8.07 | Doublet of Doublets (dd, J=8.5, 1.6 Hz) | 1H | 7.0 - 8.5[1] |
| H-7 | 7.67 | Doublet (d, J=8.2 Hz) | 1H | 7.0 - 8.5[1] |
| -CH₃ | 2.67 | Singlet (s) | 3H | ~2.6[1] |
Table 1: Comparison of Predicted and Expected ¹H NMR Chemical Shifts for this compound.
The predicted spectrum indicates that the aromatic protons are deshielded, appearing in the downfield region of the spectrum, which is characteristic of protons attached to a benzene ring.[1] The carboxylic acid proton is anticipated to be the most deshielded proton, appearing as a broad singlet at a very low field.[1] The methyl group protons are expected to resonate as a singlet in the upfield region compared to the aromatic protons.
Experimental Protocol for ¹H NMR Analysis
The following is a standard protocol for the preparation and acquisition of a ¹H NMR spectrum for a small organic molecule like this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Sample Quantity: Weigh approximately 1-10 mg of the purified this compound.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common choices for benzoxazole derivatives include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The volume of the solvent should be approximately 0.6-0.7 mL.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called shimming to obtain sharp and well-resolved peaks.
-
Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse is typically used.
-
Acquisition Time: Set to 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for complete relaxation of the nuclei.
-
Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically acquired and averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected.
Logical Workflow for Structural Confirmation
The process of confirming the structure of a synthesized molecule using ¹H NMR follows a logical workflow, from sample preparation to final structural elucidation.
Figure 1. Workflow for ¹H NMR-based structural confirmation.
This workflow outlines the systematic process from preparing the NMR sample to the final confirmation of the molecular structure by comparing the experimental data with predicted or known spectral information.
Signaling Pathway of NMR Signal Generation
The generation of an NMR signal is a quantum mechanical phenomenon that involves the interaction of nuclear spins with an external magnetic field and radiofrequency pulses.
Figure 2. Simplified pathway of NMR signal generation.
This diagram illustrates the fundamental steps involved in an NMR experiment, from the alignment of nuclear spins in a magnetic field to the detection and processing of the signal to generate the final NMR spectrum.
References
A Comparative Analysis of the Biological Activity of 2-Methylbenzo[d]oxazole-5-carboxylic Acid and Its Analogs
For Immediate Release
The benzoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities.[1][2] The biological action of these compounds is highly dependent on the nature and position of substituents on the benzoxazole core. This guide will focus on the influence of substitutions at the 2- and 5-positions, comparing the potential activity of the 2-methyl-5-carboxylic acid derivative with analogs bearing different functional groups.
Comparative Analysis of Biological Activities
To provide a framework for understanding the potential biological profile of 2-Methylbenzo[d]oxazole-5-carboxylic acid, this section summarizes the reported antimicrobial, anticancer, and anti-inflammatory activities of various 2,5-disubstituted benzoxazole derivatives.
Antimicrobial Activity
Benzoxazole derivatives have demonstrated broad-spectrum antimicrobial activity.[3] The substituents at the 2- and 5-positions play a crucial role in determining the potency and spectrum of this activity. Below is a comparison of the Minimum Inhibitory Concentrations (MIC) of several benzoxazole derivatives against various microbial strains.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 2,5-Disubstituted Benzoxazole Derivatives
| Compound/Substituent | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Candida albicans | Reference |
| 2-(p-chlorobenzyl)-5-propionamido derivative | - | - | - | - | [4] |
| 5-methyl-2-(2,4-dichlorophenyl)benzoxazole | 12.5 | - | - | 12.5 | [5] |
| 5-methyl-2-(2-chloro-4-nitrophenyl)benzoxazole | 12.5 | - | - | - | [5] |
| 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol derivative | - | - | - | - | [6] |
| Ampicillin (Standard) | - | - | Resistant | - | |
| Ofloxacin (Standard) | - | - | - | - | |
| Fluconazole (Standard) | - | - | - | - |
Note: A lower MIC value indicates greater antimicrobial activity. Data for this compound is not available.
Anticancer Activity
The anticancer potential of benzoxazoles is a significant area of research, with many derivatives exhibiting potent cytotoxicity against various cancer cell lines.[7] The mechanism of action often involves the inhibition of key enzymes in cancer progression, such as topoisomerase II, or the modulation of signaling pathways like the Aryl Hydrocarbon Receptor (AhR) pathway.[7]
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of 2,5-Disubstituted Benzoxazole Derivatives
| Compound/Substituent | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | 22Rv1 (Prostate) | Reference |
| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | - | - | - | - | [7] |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | - | - | - | - | [7] |
| 2-(4-chlorophenyl)benzoxazole-5-carboxylic acid | - | - | - | 1.54 | [8] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | 0.73 | - | - | - | [9] |
| Doxorubicin (Standard) | - | - | - | 2.32 | [8] |
Note: A lower IC₅₀ value indicates greater cytotoxic potency. Data for this compound is not available.
Anti-inflammatory Activity
Several benzoxazole derivatives have shown significant anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the anti-inflammatory potential of novel compounds.
Table 3: Comparative Anti-inflammatory Activity of 2,5-Disubstituted Benzoxazole Derivatives
| Compound/Substituent | Assay | Dose | % Inhibition of Edema | Reference |
| 2-(4-chlorophenyl)-α-methyl-5-benzoxazoleacetic acid | Carrageenan-induced rat paw edema | - | 3-5 times more active than phenylbutazone | |
| 2-(4-fluorophenyl)-α-methyl-5-benzoxazoleacetic acid | Carrageenan-induced rat paw edema | - | 3-5 times more active than phenylbutazone | |
| 2-(3-chlorophenyl)benzoxazole-5-carboxylic acid | In vitro COX-2 Inhibition (IC₅₀) | 0.103 mM | - | [8] |
| Ibuprofen (Standard) | In vitro COX-2 Inhibition (IC₅₀) | 0.101 mM | - | [8] |
Note: Higher percentage of edema inhibition indicates greater anti-inflammatory activity. Data for this compound is not available.
Signaling Pathways and Mechanisms of Action
The biological activities of benzoxazole derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development and for predicting the potential mechanisms of action of novel compounds like this compound.
Anti-inflammatory Signaling Pathway: NF-κB and COX-2 Inhibition
A key mechanism for the anti-inflammatory effects of many compounds, including some benzoxazoles, is the inhibition of the NF-κB signaling pathway, which leads to the downregulation of pro-inflammatory mediators like COX-2.
Caption: NF-κB and COX-2 signaling pathway in inflammation.
Anticancer Signaling Pathway: DNA Topoisomerase II Inhibition
Several anticancer benzoxazoles function by inhibiting DNA topoisomerase II, an essential enzyme for DNA replication and cell division. This inhibition leads to DNA damage and ultimately apoptosis in cancer cells.
Caption: Mechanism of DNA topoisomerase II inhibition.
Experimental Protocols
To ensure the reproducibility and standardization of biological activity assessment, detailed experimental protocols are essential. The following sections outline the methodologies for the key assays discussed in this guide.
General Experimental Workflow
A typical workflow for the synthesis and biological evaluation of novel benzoxazole derivatives is outlined below.
Caption: Workflow for synthesis and biological evaluation.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: The benzoxazole derivatives are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated at 35-37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzoxazole derivatives and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is widely used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats or Swiss albino mice are used.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, the extensive research on its structural analogs provides a strong foundation for predicting its potential as a bioactive molecule. The data presented in this guide suggests that 2,5-disubstituted benzoxazoles are a promising class of compounds with significant antimicrobial, anticancer, and anti-inflammatory potential. The presence of a carboxylic acid group at the 5-position, as seen in some active analogs, indicates a potential for biological activity. Further experimental studies are warranted to elucidate the specific biological profile of this compound and to fully understand the structure-activity relationships that govern the efficacy of this important class of compounds.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Methylbenzoxazole-5-Carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-methylbenzoxazole-5-carboxylic acid analogs and related derivatives. While specific research on a broad range of 2-methylated analogs is limited in publicly available literature, this document synthesizes data from closely related benzoxazole derivatives to provide insights into their potential as therapeutic agents. The information presented herein is intended to guide further research and drug discovery efforts in this area.
Comparative Analysis of Anticancer Activity
For instance, research on 2-(halophenyl)benzoxazole-5-carboxylic acids has demonstrated potent cytotoxic effects. The position and nature of the halogen substituent on the 2-phenyl ring, as well as the presence of the carboxylic acid at the 5-position, significantly impact the anticancer activity.
Table 1: Cytotoxicity of 2-(Halophenyl)benzoxazole-5-carboxylic Acid Analogs
| Compound ID | 2-Position Substituent | 5-Position Substituent | Cell Line | IC50 (µM) | Reference |
| 6c | 4-Chlorophenyl | Carboxylic Acid | 22Rv1 (Prostate Carcinoma) | 1.54 | [1] |
| Doxorubicin (Standard) | - | - | 22Rv1 (Prostate Carcinoma) | 2.32 | [1] |
Note: Lower IC50 values indicate greater potency.
The data in Table 1 suggests that the 2-(4-chlorophenyl)benzoxazole-5-carboxylic acid scaffold is a promising starting point for the development of new anticancer agents, showing superior potency to the standard drug doxorubicin in the 22Rv1 cell line[1].
Furthermore, studies on 2-arylbenzoxazole-5-acetic acid derivatives indicate that modifications at both the 2- and 5-positions are critical for cytotoxic activity.
Table 2: Cytotoxicity of 2-Arylbenzoxazole-5-acetic Acid Derivatives
| Compound ID | 2-Position Substituent | 5-Position Substituent | Cell Line | IC50 (µM) |
| 5 | 3-Benzyloxyphenyl | Acetic Acid | MCF-7 (Breast Cancer) | Promising |
| 10 | 4-Methoxyphenyl | Acetic Acid | MCF-7 (Breast Cancer) | Promising |
Note: "Promising" indicates that the compounds were identified as active, but specific IC50 values were not provided in the abstract.
These findings underscore the importance of the substituent at the 2-position and the acidic moiety at the 5-position for the anticancer potential of benzoxazole derivatives. The methyl group in 2-methylbenzoxazole-5-carboxylic acid analogs is expected to influence the electronic properties and steric interactions within biological targets, thus modulating their activity.
Experimental Protocols
To ensure the reproducibility and comparability of biological data, detailed experimental protocols are essential. The following are methodologies for commonly employed in vitro cytotoxicity assays used in the evaluation of benzoxazole derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5x10³ to 1x10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
AlamarBlue™ (Resazurin) Assay
The AlamarBlue™ assay quantitatively measures cell proliferation and viability. The assay is based on the reduction of the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin by metabolically active cells.
Materials:
-
96-well plates
-
Test compounds
-
Cancer cell lines
-
Complete cell culture medium
-
AlamarBlue™ reagent
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
AlamarBlue™ Addition: After the compound treatment period, add AlamarBlue™ reagent to each well, typically at a concentration of 10% of the culture volume.
-
Incubation: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Test compounds
-
Cancer cell lines
-
Complete cell culture medium
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Determine the IC50 values from the dose-response curves.
Potential Signaling Pathways and Mechanisms of Action
Benzoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of topoisomerase enzymes, and modulation of key signaling pathways. The following diagrams illustrate some of these potential pathways.
Caption: General overview of the structure-activity relationship concept for 2-methylbenzoxazole-5-carboxylic acid analogs.
References
A Comparative Analysis: 2-Substituted Benzoxazoles Versus Established Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the benzoxazole scaffold has emerged as a promising framework for the development of novel therapeutic agents. While direct kinase inhibitory data for 2-Methylbenzo[d]oxazole-5-carboxylic acid is not publicly available, extensive research into its derivatives reveals significant potential, particularly in the inhibition of key kinases implicated in cancer, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met). This guide provides a comparative overview of a representative 2-substituted benzoxazole derivative against established, clinically approved kinase inhibitors targeting these critical pathways.
Introduction to 2-Substituted Benzoxazoles as Kinase Inhibitors
Benzoxazole derivatives are a class of heterocyclic compounds recognized for their diverse biological activities.[1] Recent studies have highlighted their potential as potent kinase inhibitors, with various derivatives demonstrating significant efficacy against cancer cell lines and specific kinase targets.[2][3] The core benzoxazole structure serves as a versatile scaffold for chemical modifications, allowing for the fine-tuning of inhibitory activity and selectivity.
For the purpose of this comparison, we will consider a representative 2-substituted piperidinyl-benzoxazole derivative, Compound 11b (a p-fluorophenyl-containing ethanone derivative) , from a study by Al-Warhi et al., which demonstrated potent dual inhibition of VEGFR-2 and c-Met.[3] This allows for a relevant and data-driven comparison with established inhibitors.
Comparative Analysis of Kinase Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the representative benzoxazole derivative and several FDA-approved kinase inhibitors against VEGFR-2 and c-Met. Lower IC50 values indicate greater potency.
| Compound | Kinase Target | IC50 (nM) | Citation(s) |
| Compound 11b (Representative Benzoxazole) | VEGFR-2 | 57 | [3] |
| c-Met | 181 | [3] | |
| Sorafenib | VEGFR-2 | 90 | [4][5][6] |
| Sunitinib | VEGFR-2 | 80 | [4][7][8][9] |
| Axitinib | VEGFR-2 | 0.2 | [4][10][11] |
| Pazopanib | VEGFR-2 | 30 | [4][12][13][14] |
| Cabozantinib | VEGFR-2 | 0.035 | [4][15][16][17] |
| c-Met | 1.3 | [4][15][16][17] | |
| Staurosporine (Reference) | c-Met | 237 | [3] |
As the data indicates, the representative benzoxazole derivative Compound 11b exhibits potent inhibition of VEGFR-2, comparable to the established inhibitor Sorafenib, and surpasses the reference compound Staurosporine in c-Met inhibition.[3] While established inhibitors like Axitinib and Cabozantinib show significantly higher potency against VEGFR-2, the dual inhibitory activity of the benzoxazole scaffold highlights its potential for broader therapeutic applications.[10][11][15][17]
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is crucial to visualize the targeted signaling pathways and the experimental workflows used to determine inhibitory activity.
Hypothetical Kinase Inhibition Pathway
The following diagram illustrates a simplified signaling cascade where a kinase inhibitor, such as a 2-substituted benzoxazole, blocks the phosphorylation of a downstream substrate, thereby interrupting the signaling pathway that could otherwise lead to cellular responses like proliferation and angiogenesis.
Caption: Hypothetical kinase inhibition by a 2-substituted benzoxazole.
General Workflow for In Vitro Kinase Inhibition Assay
The determination of IC50 values typically involves an in vitro kinase assay. The following diagram outlines a general workflow for such an experiment.
Caption: General workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the comparison.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the IC50 of a compound against a specific kinase.
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, c-Met)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compound (2-substituted benzoxazole or established inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (containing cofactors like MgCl2)
-
Detection reagents (e.g., luciferase/luciferin for ATP-Glo assay, or a phosphospecific antibody for ELISA-based assays)
-
Microplate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared to create a range of concentrations.
-
Reaction Mixture Preparation: In a microplate, the kinase, its substrate, and the assay buffer are combined.
-
Inhibitor Addition: The various concentrations of the test compound are added to the wells containing the reaction mixture. Control wells with no inhibitor are also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and the kinase activity is measured. This can be done through various methods:
-
Luminescence-based assays (e.g., Kinase-Glo®): Measures the amount of ATP remaining in the well. Lower kinase activity results in more remaining ATP and a higher luminescent signal.[4]
-
Fluorescence-based assays (e.g., TR-FRET): Uses a fluorescently labeled substrate and a phosphospecific antibody to detect the phosphorylated product.[4]
-
Radiometric assays: Utilizes radioactively labeled ATP ([γ-32P]ATP or [γ-33P]ATP) and measures the incorporation of the radioactive phosphate into the substrate.
-
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[18]
Conclusion
While this compound itself lacks direct evidence as a kinase inhibitor, the broader class of 2-substituted benzoxazoles demonstrates significant promise in targeting critical cancer-related kinases like VEGFR-2 and c-Met. The representative compound, Compound 11b, showcases competitive inhibitory activity against these targets when compared to some established drugs.[3] This highlights the potential of the benzoxazole scaffold as a valuable starting point for the development of novel, potent, and potentially dual-acting kinase inhibitors. Further structure-activity relationship (SAR) studies on this scaffold could lead to the discovery of next-generation therapeutics with improved efficacy and selectivity profiles. Researchers are encouraged to explore the vast chemical space around the benzoxazole core to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. oncology-central.com [oncology-central.com]
- 6. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. selleckchem.com [selleckchem.com]
- 12. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
In Vitro Anticancer Activity of 2-Methylbenzo[d]oxazole-5-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro validation of the anticancer activity of 2-Methylbenzo[d]oxazole-5-carboxylic acid and its derivatives, benchmarked against Sorafenib, a multi-kinase inhibitor used in cancer therapy. This report summarizes key experimental data, details methodologies for crucial assays, and visualizes relevant biological pathways to offer a comprehensive overview for oncology researchers and drug development professionals.
While specific data for this compound is limited in the reviewed literature, this guide utilizes data from closely related 5-methylbenzo[d]oxazole derivatives as a proxy to evaluate its potential anticancer efficacy. The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of pharmacological activities, including potent anticancer effects.[1]
Comparative Analysis of Anticancer Activity
The in vitro anticancer potential of 5-methylbenzo[d]oxazole derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is presented below. Lower IC50 values are indicative of higher anticancer activity.[1]
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM)
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 5-Methylbenzo[d]oxazole Derivative (14i) | HepG2 | Hepatocellular Carcinoma | 3.22 ± 0.13 | [2] |
| MCF-7 | Breast Adenocarcinoma | 6.94 ± 0.22 | [2] | |
| 5-Methylbenzo[d]oxazole Derivative (12l) | HepG2 | Hepatocellular Carcinoma | 10.50 | [3] |
| MCF-7 | Breast Adenocarcinoma | 15.21 | [3] | |
| Sorafenib (Reference) | HepG2 | Hepatocellular Carcinoma | ~6 | [4][5] |
| HepG2 | Hepatocellular Carcinoma | 2.21 ± 0.06 | [6] | |
| HepG2 | Hepatocellular Carcinoma | 5.57 | [3] | |
| MCF-7 | Breast Adenocarcinoma | 6.46 | [3] | |
| MCF-7 | Breast Adenocarcinoma | 7.26 | [7] |
Note: The specific substitutions on the 5-methylbenzo[d]oxazole core vary between the cited studies, which accounts for the differences in IC50 values.
Mechanism of Action: VEGFR-2 Signaling Inhibition
A significant mechanism of action for several benzoxazole derivatives is the inhibition of the VEGFR-2 signaling pathway.[1][8] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[1] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to apoptosis and reduced proliferation.
Table 2: VEGFR-2 Inhibition
| Compound | Assay | Measurement | Result | Reference |
| 5-Methylbenzo[d]oxazole Derivative (12l) | VEGFR-2 Kinase Assay | IC50 | 97.38 nM | [3] |
| Benzoxazole Derivative (14o) | ELISA | VEGFR-2 Protein Concentration | 586.3 ± 16.1 pg/ml | [2] |
| Sorafenib (Reference) | VEGFR-2 Kinase Assay | IC50 | 48.16 nM | [3] |
| Sorafenib (Reference) | ELISA | VEGFR-2 Protein Concentration | 547.8 pg/ml | [2] |
Experimental Workflows and Signaling Pathways
To provide a clear understanding of the experimental processes and biological mechanisms discussed, the following diagrams have been generated.
Figure 1: General experimental workflow for in vitro anticancer activity validation.
Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
MTT Cell Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
MTT Addition: After the desired incubation period (e.g., 48 or 72 hours), add 10 µL of MTT reagent to each well.[9]
-
Incubation: Incubate for 2 to 4 hours, or until a purple precipitate is visible.[9]
-
Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm.[9]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Induce apoptosis using the desired method and collect 1-5 x 10^5 cells by centrifugation.[1]
-
Washing: Wash the cells once with cold 1X PBS.[1]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[1]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[1][10]
-
Incubation: Incubate for 10-15 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the cells by flow cytometry. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both stains.[1]
Cell Cycle Analysis
This method uses propidium iodide to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
-
Cell Harvesting: Harvest approximately 10^6 cells.[11]
-
Fixation: Fix the cells in ice-cold 70% ethanol, adding it dropwise while vortexing. Incubate on ice for at least 30 minutes.[11][12]
-
Washing: Wash the fixed cells twice with PBS.[11]
-
RNase Treatment: To ensure only DNA is stained, treat the cell pellet with RNase A solution.[12]
-
PI Staining: Add propidium iodide solution to the cells.[12]
-
Incubation: Incubate at room temperature for 5 to 10 minutes.[11][12]
-
Flow Cytometry: Analyze the samples by flow cytometry, recording at least 10,000 events.[11]
Western Blot for VEGFR-2 Signaling
This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of VEGFR-2.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[13]
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-VEGFR-2) overnight at 4°C or for 2 hours at room temperature.[14][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[13]
References
- 1. bio-techne.com [bio-techne.com]
- 2. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatocellular Carcinoma cells: activity of Amygdalin and Sorafenib in Targeting AMPK /mTOR and BCL-2 for anti-angiogenesis and apoptosis cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HU [thermofisher.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylbenzo[d]oxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 2-Methylbenzo[d]oxazole-5-carboxylic acid. While specific cross-validation data for this compound is not extensively available in published literature, this document outlines established methodologies for similar carboxylic acid and benzoxazole derivatives, providing a robust framework for in-house validation and comparison. Detailed experimental protocols and a head-to-head comparison of performance characteristics are presented to assist in selecting the most appropriate analytical method for research and development needs.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. Both HPLC-UV and LC-MS are powerful analytical techniques for this purpose, each offering distinct advantages. Cross-validation of these methods is a critical step to ensure data integrity and consistency, particularly when transferring methods, comparing historical data, or utilizing different analytical techniques within a single study.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC-UV and LC-MS for the analysis of small organic molecules like this compound.
| Performance Characteristic | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. |
| Selectivity | Moderate; relies on chromatographic separation. | High; can distinguish compounds with the same retention time but different masses. |
| Sensitivity | Lower (typically µg/mL to ng/mL). | Higher (typically ng/mL to pg/mL). |
| Linearity & Range | Good, but can be limited by detector saturation at high concentrations. | Excellent over a wide dynamic range. |
| Precision | High for both intra- and inter-day assays. | High for both intra- and inter-day assays. |
| Accuracy | Good, but can be affected by co-eluting impurities. | Excellent, less prone to interference from matrix components. |
| Cost (Instrument) | Lower. | Higher. |
| Cost (Operational) | Lower. | Higher (requires high-purity solvents and gases). |
| Throughput | Moderate. | High, especially with modern UPLC systems. |
| Robustness | Generally high and widely available. | Can be more sensitive to matrix effects and instrumental drift. |
Experimental Protocols
Detailed methodologies for the analysis of this compound by both HPLC-UV and LC-MS are provided below. These protocols are based on established methods for similar compounds and should be optimized for specific laboratory conditions and instrumentation.[1][2]
Sample Preparation (General Protocol for Biological Matrix)
A generic sample preparation protocol for a biological matrix (e.g., plasma) is described below.[2]
-
Protein Precipitation: To 100 µL of the plasma sample, add 300 µL of acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled analog).
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the respective mobile phase for HPLC-UV or LC-MS analysis.
HPLC-UV Method
This method is suitable for purity determination and quantification at moderate concentrations.[1]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
LC-MS Method
This method provides high sensitivity and selectivity, which is ideal for trace-level analysis in complex matrices.[3][4]
-
Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI positive or negative, to be optimized for the analyte.
-
MS Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis. Precursor and product ions need to be determined by direct infusion of a standard solution.
Visualizations
Analytical Method Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of two analytical methods, such as HPLC-UV and LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of 2-Methylbenzo[d]oxazole-5-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic efficacy of 2-Methylbenzo[d]oxazole-5-carboxylic acid derivatives, focusing on their potential as both anticancer and antimicrobial agents. The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of pharmacological activities.[1] This document summarizes key quantitative data from various studies, details relevant experimental protocols, and visualizes the primary mechanisms of action to facilitate objective comparison and guide future research and development.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro efficacy of various this compound derivatives and closely related analogues against cancer cell lines and microbial pathogens. It is important to note that the data is compiled from different studies, and direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions.
Table 1: Anticancer Activity of 2-Arylbenzoxazole-5-acetic Acid Derivatives
The following data showcases the cytotoxic effects of 2-arylbenzoxazole-5-acetic acid derivatives against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for comparison. Lower IC₅₀ values indicate greater potency.
| Compound ID | 2-Aryl Substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HCT-116 |
| 5 | 3-Benzyloxyphenyl | 2.05 | >50 |
| 6 | 3-Benzyloxyphenyl (Methyl Ester) | 3.16 | >50 |
| 10 | 4-Methoxyphenyl | 2.02 | 11.22 |
| 11 | 4-Methoxyphenyl (Methyl Ester) | 2.51 | 10.00 |
| Doxorubicin | - | 0.20 | 0.18 |
Data sourced from a study on 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents.
Table 2: Anticancer Activity of 2-(Halophenyl)benzoxazole-5-carboxylic Acids
This table presents the cytotoxic activity of 2-(halophenyl)benzoxazole-5-carboxylic acid derivatives against the 22Rv1 human prostate carcinoma epithelial cell line. Doxorubicin is used as a reference standard.
| Compound ID | 2-Aryl Substituent | IC₅₀ (µM) vs. 22Rv1 | Selectivity Index |
| 6c | 4-Chlorophenyl | 1.54 | 57.74 |
| Doxorubicin | - | 2.32 | - |
Data from a study on 2-(halophenyl)benzoxazole-5-carboxylic acids as potential anti-inflammatory and cytotoxic agents.[2]
Table 3: Antimicrobial Activity of 5- or 6-Methyl-2-(disubstituted phenyl)benzoxazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various methyl-benzoxazole derivatives against a panel of bacteria and the yeast Candida albicans. Lower MIC values indicate greater antimicrobial potency.
| Compound ID | 2-Aryl Substituent | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | C. albicans MIC (µg/mL) |
| 4b | 2,4-Dichlorophenyl (6-methyl) | 12.5 | >100 | 50 |
| 4c | 2-Hydroxy-4-nitrophenyl (6-methyl) | 12.5 | >100 | 12.5 |
| 5a | 2,4-Dichlorophenyl (5-methyl) | 50 | 25 | 50 |
| Tetracycline | - | 1.56 | 6.25 | - |
| Streptomycin | - | 3.12 | 12.5 | - |
| Oxiconazole | - | - | - | 6.25 |
| Haloprogin | - | - | - | 6.25 |
Data sourced from a study on the synthesis and microbiological activity of novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the efficacy tables are provided below. These protocols are essential for the replication and validation of the presented findings.
Anticancer Activity: MTT Cell Viability Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included. The plates are incubated for an additional 48-72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Positive (microorganism in broth), negative (broth only), and standard antibiotic (e.g., Ciprofloxacin, Fluconazole) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with the therapeutic action of this compound derivatives.
Anticancer Mechanism: Inhibition of VEGFR-2 Signaling
Many benzoxazole derivatives exert their anticancer effects by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.
Caption: VEGFR-2 signaling pathway and its inhibition.
Antimicrobial Mechanism: Inhibition of Bacterial DNA Gyrase
A proposed mechanism for the antimicrobial activity of benzoxazole derivatives is the inhibition of DNA gyrase, an essential enzyme in bacterial DNA replication.
Caption: Inhibition of bacterial DNA replication.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram outlines the general workflow for the in vitro screening of this compound derivatives for anticancer activity.
Caption: Workflow for anticancer efficacy testing.
References
A Comparative Analysis of 2-Methylbenzo[d]oxazole-5-carboxylic Acid and Structurally Related Heterocyclic Compounds in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative examination of 2-Methylbenzo[d]oxazole-5-carboxylic acid and similar heterocyclic compounds, focusing on their synthesis, anticancer, and antimicrobial properties. By presenting available experimental data, detailed methodologies, and visualizing a key signaling pathway, this document serves as a resource for researchers engaged in drug discovery and development. While direct comparative data for this compound is limited in publicly available literature, this guide draws upon data from structurally related benzoxazole and benzothiazole derivatives to provide a relevant and informative overview.
Introduction to Benzoxazoles and Their Analogs
Benzoxazole and its analogs, such as benzothiazoles, are prominent heterocyclic scaffolds in medicinal chemistry.[1] These structures are isosteres of naturally occurring nucleic acid bases, allowing them to interact with biological systems.[2] The core benzoxazole structure is found in a variety of pharmacologically active compounds with a broad range of activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3] The introduction of a methyl group at the 2-position and a carboxylic acid at the 5-position, as in this compound, can significantly influence the compound's physicochemical properties and biological activity.
Synthesis of Benzoxazole Derivatives
The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, often facilitated by a dehydrating agent like polyphosphoric acid (PPA).[4] Microwave-assisted synthesis has also been shown to be an efficient method for producing these compounds.[5]
General Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles
This protocol outlines a common method for synthesizing 2-substituted benzoxazoles that can be adapted for various derivatives.
Materials:
-
2-Aminophenol derivative
-
Carboxylic acid derivative (e.g., Acetic Acid for 2-methyl derivatives)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice water
Procedure:
-
In a reaction vessel, combine equimolar amounts of the 2-aminophenol and the carboxylic acid with polyphosphoric acid.
-
Heat the mixture with stirring (typically between 120-220°C) for several hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the hot mixture into ice water to precipitate the crude product.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[4]
Comparative Anticancer Activity
Derivatives of both benzoxazole and benzothiazole have demonstrated significant potential as anticancer agents.[3][6] Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival, such as topoisomerase II, or the induction of apoptosis.[7]
Table 1: Comparative in vitro Anticancer Activity (IC₅₀, µM) of Benzoxazole and Benzothiazole Derivatives
| Compound/Derivative | Heterocycle | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(4-Methoxyphenyl)benzoxazol-5-acetic acid | Benzoxazole | MCF-7 (Breast) | 5.24 | [8] |
| 2-(3-Benzyloxyphenyl)benzoxazole-5-acetic acid | Benzoxazole | MCF-7 (Breast) | 15.02 | [8] |
| 5-Chlorotolylbenzoxazole | Benzoxazole | Topoisomerase II | 22.3 | [7][8] |
| 2-(p-chlorobenzyl)benzoxazole | Benzoxazole | Candida albicans | 6.25 | [9] |
| Compound 19 (4-NO₂ phenyl derivative) | Benzoxazole | SNB-75 (CNS) | 8.4 (nM) | [10] |
| Compound 20 (4-SO₂NH₂ phenyl derivative) | Benzoxazole | SNB-75 (CNS) | 7.6 (nM) | [10] |
| N-(6-fluorobenzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | Benzothiazole | MCF-7 (Breast) | 1.62 | [6] |
| N-(6-chlorobenzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | Benzothiazole | MCF-7 (Breast) | 1.31 | [6] |
Note: The data presented is for a range of derivatives and not a direct comparison of the parent 2-methyl-5-carboxylic acid compounds.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).[4]
-
Incubate the plates for a specified period (e.g., 72 hours).[7]
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[7]
-
Remove the medium and dissolve the formazan crystals in DMSO.[7]
-
Measure the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[7][12]
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Comparative Antimicrobial Activity
Benzoxazole and benzothiazole derivatives have also been extensively studied for their antimicrobial properties against a variety of bacterial and fungal pathogens.[13][14]
Table 2: Comparative in vitro Antimicrobial Activity (MIC, µg/mL) of Benzoxazole and Benzothiazole Derivatives
| Compound/Derivative | Heterocycle | Microorganism | MIC (µg/mL) | Reference |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole | Benzoxazole | Pseudomonas aeruginosa | 25 | [9] |
| 5-methyl-2-(p-chlorobenzyl)benzoxazole | Benzoxazole | Candida albicans | 6.25 | [9] |
| 2-(2,4-dichlorophenyl)-5-methylbenzoxazole | Benzoxazole | Staphylococcus aureus | 12.5 | [1] |
| 2-(2-hydroxyphenyl)-5-methylbenzoxazole | Benzoxazole | Candida albicans | 12.5 | [1] |
| 2-Arylbenzothiazole analogue 25a | Benzothiazole | Enterococcus faecalis | ~1 (µM) | [14] |
| 2-Arylbenzothiazole analogue 25b | Benzothiazole | Klebsiella pneumoniae | 1.04 (µM) | [14] |
| Benzothiazole derivative 107b | Benzothiazole | Saccharomyces cerevisiae | 1.6 (µM) | [14] |
Note: The data presented is for a range of derivatives and not a direct comparison of the parent 2-methyl-5-carboxylic acid compounds.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.[16]
-
Prepare a standardized inoculum of the test microorganism.[15]
-
Inoculate each well with the microbial suspension. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).[15]
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[15]
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
Signaling Pathway Inhibition: The JAK/STAT Pathway
Certain benzoxazole derivatives have been identified as inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. This pathway is crucial for cytokine signaling that regulates immune responses, and its aberrant activation is implicated in various diseases, including autoimmune disorders and cancers.[17][18] For example, the benzoxazole derivative PO-296 has been shown to inhibit T lymphocyte proliferation by targeting the JAK3/STAT5 pathway.[17]
Caption: Inhibition of the JAK3/STAT5 signaling pathway by a benzoxazole derivative.
This diagram illustrates how a benzoxazole derivative can block the phosphorylation of STAT5 by inhibiting JAK3, thereby preventing the downstream signaling that leads to T-cell proliferation.
Conclusion
References
- 1. Synthesis and microbiological activity of some novel 5- or 6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 13. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. texaschildrens.org [texaschildrens.org]
- 18. Synthesis, Metal Ion Binding, and Biological Evaluation of New Anticancer 2-(2’-Hydroxyphenyl)benzoxazole Analogs of UK-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Methylbenzo[d]oxazole-5-carboxylic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methylbenzo[d]oxazole-5-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with handling and disposing of this chemical compound.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.
Table 1: Personal Protective Equipment (PPE) Requirements
| Equipment Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against potential splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. |
| Body Protection | A lab coat or chemical-resistant apron. | Shields skin and clothing from accidental spills. |
| Respiratory Protection | An appropriate respirator may be necessary if handling fine powders outside of a fume hood. | Prevents inhalation of the compound. |
In the event of accidental exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
After skin contact: Immediately wash the affected area with plenty of soap and water.
-
After eye contact: Rinse cautiously with water for several minutes.
-
After ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in the regular trash.
-
Waste Collection:
-
Collect all waste containing this compound, including residual amounts, contaminated labware (e.g., weighing paper, pipette tips), and contaminated PPE, in a dedicated and clearly labeled waste container.
-
The container must be sealable and made of a material compatible with the chemical.
-
-
Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "this compound."
-
Include any known hazard warnings (e.g., "Irritant," "Handle with Care").
-
Follow your institution's specific labeling requirements, which may include the accumulation start date and the name of the principal investigator.
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste manifest documentation and hand-off.
-
Final disposal must be conducted by an authorized hazardous waste disposal facility in accordance with all local, state, and federal regulations.
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your laboratory supervisor and EHS department.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne particles.
-
Contain: For a dry spill, carefully sweep or vacuum the material, avoiding the generation of dust. For a liquid spill, use an appropriate absorbent material.
-
Clean-Up: Place all contaminated materials, including cleaning supplies and contaminated PPE, into a sealed container and label it as hazardous waste.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent.
-
Seek Medical Attention: If skin or eye contact occurs during the clean-up, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Personal protective equipment for handling 2-Methylbenzo[d]oxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for handling 2-Methylbenzo[d]oxazole-5-carboxylic acid, including personal protective equipment (PPE), operational procedures, and disposal plans. The following information is synthesized from available safety data sheets and best practices for handling structurally similar compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield should be worn where splashing or significant dust generation is likely.[2][3] | Protects against dust particles, splashes, and eye irritation.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][5] A lab coat or chemical-resistant clothing is required.[1][2][3] For larger quantities, protective clothing and boots may be necessary.[2] | Prevents direct skin contact and irritation.[3][4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][3] If engineering controls are insufficient or if dust is generated, a NIOSH-approved respirator is required.[1][3][4] | Avoids inhalation of potentially harmful dust and vapors.[3][4] |
Operational and Disposal Plans
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.
Safe Handling Procedures:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.[3]
-
Ensure the fume hood is functioning correctly before starting any work.[3]
-
Assemble all necessary equipment, including spatulas, weigh boats, and appropriate waste containers, before handling the chemical.[3]
-
-
Donning PPE:
-
Put on all required PPE as detailed in the table above.
-
Inspect gloves for any defects before use.[2]
-
-
Handling:
-
Post-Handling Procedures:
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Disposal Plan:
Treat this compound and any contaminated materials as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[3]
-
-
Disposal:
First Aid Measures
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]
-
In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
-
In case of eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Experimental Workflow
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
